PF-4136309
Beschreibung
The exact mass of the compound Incb8761(this compound) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026041 | |
| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341224-83-6 | |
| Record name | PF-4136309 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4136309 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
INCB8761: A Technical Guide to its CCR2 Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB8761, also known as PF-4136309, is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation and are implicated in a variety of inflammatory and autoimmune diseases, as well as cancer.[1][2] By blocking the CCL2/CCR2 signaling axis, INCB8761 effectively inhibits the migration of these key immune cells, presenting a promising therapeutic strategy for a range of pathologies. This technical guide provides an in-depth overview of the binding affinity of INCB8761 to CCR2, detailed experimental protocols for its characterization, and a summary of its mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of INCB8761 against human, mouse, and rat CCR2, as well as its functional inhibitory activity in various cell-based assays.
Table 1: INCB8761 CCR2 Binding Affinity and In Vitro Potency
| Parameter | Species | IC50 (nM) |
| CCR2 Binding Affinity | Human | 5.2[3] |
| Mouse | 17[3] | |
| Rat | 13[3] | |
| Chemotaxis Assay | Human | 3.9[3] |
| Mouse | 16[3] | |
| Rat | 2.8[2] | |
| Whole Blood Assay | Human | 19[1][3] |
| Calcium Mobilization | Human | 3.3[1] |
| ERK Phosphorylation | Human | 0.5[1] |
Table 2: INCB8761 hERG Inhibition
| Parameter | IC50 (µM) |
| hERG Potassium Current Inhibition | 20[1][3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data summary.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of INCB8761 for the CCR2 receptor.
Materials:
-
HEK293 cell membranes stably expressing human, mouse, or rat CCR2.
-
Radioligand: [¹²⁵I]-CCL2.
-
Test Compound: INCB8761.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target CCR2. Prepare cell membranes through homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
Total Binding: Binding buffer, a fixed concentration of [¹²⁵I]-CCL2 (typically at its Kd value), and the cell membrane preparation.
-
Non-specific Binding: A high concentration of unlabeled CCL2, [¹²⁵I]-CCL2, and the cell membrane preparation.
-
Competition: A range of concentrations of INCB8761, [¹²⁵I]-CCL2, and the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of INCB8761 by plotting the percentage of specific binding against the logarithm of the INCB8761 concentration and fitting the data to a sigmoidal dose-response curve.
Monocyte Chemotaxis Assay
Objective: To assess the functional ability of INCB8761 to block CCL2-induced monocyte migration.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human monocytes.
-
Recombinant human CCL2 (chemoattractant).
-
Test Compound: INCB8761.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell inserts (5 µm pore size).
-
24-well plates.
-
Fluorescence plate reader.
-
Fluorescent cell labeling dye (e.g., Calcein-AM).
Procedure:
-
Cell Preparation: Culture and harvest monocytes. Label the cells with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay medium.
-
Compound Pre-incubation: Pre-incubate the labeled cells with various concentrations of INCB8761 or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
In the lower chamber of a 24-well plate, add assay medium containing CCL2 at a concentration known to induce robust chemotaxis (e.g., 10 ng/mL).
-
In control wells, add assay medium without CCL2 (negative control).
-
Carefully place the transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 3 hours to allow for cell migration.
-
Detection: After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab. Measure the fluorescence of the migrated cells on the bottom of the insert using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of INCB8761 relative to the vehicle control (cells migrated towards CCL2 without inhibitor). Determine the IC50 value from a dose-response curve.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of INCB8761 to inhibit CCL2-induced intracellular calcium release.
Materials:
-
CCR2-expressing cells (e.g., THP-1 or transfected HEK293 cells).
-
Recombinant human CCL2.
-
Test Compound: INCB8761.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Preparation: Seed CCR2-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM loading buffer in the dark at 37°C for 1 hour.
-
Assay Protocol:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the FLIPR instrument.
-
Add various concentrations of INCB8761 or vehicle control to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Initiate the fluorescence reading and establish a baseline.
-
Add a pre-determined concentration of CCL2 (typically EC80) to all wells to stimulate calcium release.
-
Continue to measure the fluorescence intensity for several minutes.
-
-
Data Analysis: The change in fluorescence upon CCL2 addition corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of INCB8761. Determine the IC50 value from a dose-response curve.
ERK Phosphorylation Assay
Objective: To determine the effect of INCB8761 on the CCL2-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Materials:
-
CCR2-expressing cells.
-
Recombinant human CCL2.
-
Test Compound: INCB8761.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).
-
Western blot or ELISA-based detection system.
Procedure:
-
Cell Treatment: Seed cells and grow to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. Pre-treat the cells with various concentrations of INCB8761 for 1-2 hours. Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection (Western Blot):
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against pERK and tERK.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for pERK and tERK. Normalize the pERK signal to the tERK signal. Calculate the percentage of inhibition of CCL2-induced ERK phosphorylation for each INCB8761 concentration and determine the IC50 value.
Visualizations
CCR2 Signaling Pathway
The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, of which ERK is a key component. These pathways ultimately regulate cellular responses such as chemotaxis, proliferation, and survival. INCB8761 acts as a competitive antagonist, blocking the binding of CCL2 to CCR2 and thereby inhibiting these downstream signaling events.
Caption: CCR2 signaling pathway and the inhibitory action of INCB8761.
Preclinical Characterization Workflow for a CCR2 Antagonist
The preclinical evaluation of a CCR2 antagonist like INCB8761 typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and safety studies.
Caption: A typical preclinical workflow for the characterization of a CCR2 antagonist.
References
The Role of PF-4136309 in Monocyte Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4136309, also known as INCB8761, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the recruitment of monocytes from the bone marrow to sites of inflammation and tumorigenesis.[4][5][6] By disrupting the CCL2/CCR2 axis, this compound effectively inhibits the migration of CCR2-expressing monocytes, thereby modulating inflammatory responses and altering the tumor microenvironment. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, a summary of its in vitro and in vivo activity, and detailed protocols for relevant experimental assays.
Mechanism of Action: Inhibition of the CCL2/CCR2 Axis
This compound functions as a competitive antagonist at the CCR2 receptor.[2] It binds to CCR2 on the surface of monocytes and other immune cells, preventing the binding of its cognate ligand, CCL2.[5] This blockade of ligand binding inhibits the downstream signaling cascades that are essential for monocyte chemotaxis, the directed migration of cells along a chemical gradient.[6] The inhibition of this pathway effectively reduces the influx of inflammatory monocytes into tissues, which is a key process in various pathological conditions, including chronic inflammation and cancer.[4][7]
Signaling Pathway
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.[4] This includes the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK).[1][6] this compound, by preventing CCL2 binding, abrogates these downstream signaling events.[1]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Species | IC50 (nM) | Reference |
| CCR2 Binding | Human | 5.2 | [1] |
| Mouse | 17 | [1] | |
| Rat | 13 | [1] |
| Assay | Species | IC50 (nM) | Reference |
| Chemotaxis | Human | 3.9 | [1] |
| Mouse | 16 | [1] | |
| Rat | 2.8 | [1] | |
| Whole Blood Assay | Human | 19 | [1] |
| Calcium Mobilization | Human | 3.3 | [1] |
| ERK Phosphorylation | Human | 0.5 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity of this compound are provided below. These protocols are based on standard techniques and may require optimization for specific cell types and laboratory conditions.
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., human monocytic cell line THP-1)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human CCL2 (MCP-1)
-
This compound
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Cell stain (e.g., Calcein-AM or DAPI)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells in appropriate medium. On the day of the assay, harvest cells and resuspend in chemotaxis medium to a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in chemotaxis medium to achieve the desired final concentrations.
-
Pre-incubation: In a separate plate, mix the cell suspension with the diluted this compound or vehicle control (DMSO) and incubate for 30 minutes at 37°C.
-
Assay Setup: Add 600 µL of chemotaxis medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10 ng/mL) to the lower wells of a 24-well plate.
-
Cell Addition: Place the Transwell inserts into the wells. Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification: After incubation, remove the inserts. Remove non-migrated cells from the top of the membrane with a cotton swab. Stain the migrated cells on the underside of the membrane.
-
Data Analysis: Count the number of migrated cells in several fields of view for each well using a fluorescence microscope. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block the CCL2-induced increase in intracellular calcium concentration.
Materials:
-
CCR2-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant human CCL2
-
This compound
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Preparation: Seed CCR2-expressing cells into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye solution for 30-60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add different concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a few seconds.
-
Agonist Injection: Inject a solution of CCL2 into the wells while continuously recording the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition of the calcium flux for each concentration of this compound and determine the IC50 value.
ERK Phosphorylation Assay
This assay determines the effect of this compound on the CCL2-induced phosphorylation of ERK.
Materials:
-
CCR2-expressing cells
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Seed cells and starve them of serum overnight. Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total ERK.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities. The level of ERK phosphorylation is determined by the ratio of phospho-ERK to total ERK. Calculate the percentage of inhibition of ERK phosphorylation for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective CCR2 antagonist that effectively inhibits monocyte recruitment by blocking the CCL2/CCR2 signaling axis. Its ability to modulate the inflammatory response and the tumor microenvironment makes it a valuable tool for research in immunology, oncology, and inflammatory diseases. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other CCR2 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Antagonism of Ccr2+ Cell Recruitment to Facilitate Regenerative Tendon Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function and Mechanism of PF-4136309: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] This technical guide provides an in-depth overview of the function and mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of its role in cellular signaling. The primary function of this compound is to inhibit the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis, giving it potential therapeutic applications in inflammatory diseases and oncology.[3][4]
Introduction
The chemokine receptor CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the migration and infiltration of monocytes and macrophages into tissues.[4][5] This signaling axis is implicated in the pathogenesis of various chronic inflammatory diseases, cancer, and diabetic complications.[6] this compound was developed to specifically target and inhibit this pathway, thereby reducing the inflammatory response and modulating the tumor microenvironment.[3][7]
Mechanism of Action
This compound functions as a CCR2 antagonist.[8] It specifically binds to CCR2, a G-protein coupled receptor (GPCR) expressed on the surface of monocytes and macrophages, preventing the binding of its ligand, CCL2.[4][5] This blockage inhibits the activation of CCR2 and the subsequent downstream signaling cascades that lead to chemotaxis, or directed cell migration.[4] By inhibiting the migration of these immune cells, this compound can reduce inflammation and the population of tumor-associated macrophages (TAMs), which are known to support tumor growth and metastasis.[3]
Signaling Pathway
The binding of CCL2 to CCR2 typically initiates a signaling cascade involving G-protein activation and subsequent downstream pathways such as phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT).[6][9] this compound blocks the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 (nM) | Reference |
| CCR2 Binding | Human | 5.2 | [1][10] |
| Mouse | 17 | [1] | |
| Rat | 13 | [1] | |
| Chemotaxis | Human | 3.9 | [5] |
| Mouse | 16 | [1] | |
| Rat | 2.8 | [1] | |
| Whole Blood Assay | Human | 19 | [5] |
| Calcium Mobilization | - | 3.3 | [1] |
| ERK Phosphorylation | - | 0.5 | [1] |
| hERG Potassium Current | - | 20,000 | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Administration | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Rat | 2 (IV), 10 (PO) | IV, Oral | 1.2 (PO) | 2.5 (IV) | 78 | [1][5] |
| Dog | 2 (IV), 10 (PO) | IV, Oral | 0.25 (PO) | 2.4 (IV) | 78 | [1][5] |
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on CCL2-induced cell migration.
Objective: To determine the IC50 of this compound in inhibiting the chemotactic response of CCR2-expressing cells to CCL2.
Materials:
-
CCR2-expressing cells (e.g., monocytes, THP-1 cells)
-
This compound
-
Recombinant human CCL2 (MCP-1)
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane
-
Cell culture medium
-
Assay buffer
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells and harvest them in the exponential growth phase. Resuspend the cells in assay buffer at a determined concentration.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup:
-
Add CCL2 to the lower chamber of the chemotaxis plate to act as a chemoattractant.
-
In the upper chamber, add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).
-
Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cell migration induced by CCL2.
In Vivo Study Formulation and Administration
For in vivo studies, this compound can be formulated for oral administration.
Formulation Protocol Example:
-
Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or DMSO.
-
For oral administration, the stock solution can be diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline, or corn oil.[1]
-
Ensure the final solution is clear and homogenous. Sonication may be used to aid dissolution.[1]
Administration:
-
This compound is orally bioavailable and can be administered via oral gavage.[3]
-
Dosing frequency and concentration should be optimized for the specific animal model and disease being studied.
Clinical Development and Applications
This compound has been investigated in clinical trials for various indications, including pancreatic cancer.[8][11] A phase Ib study evaluated PF-04136309 in combination with nab-paclitaxel/gemcitabine for the first-line treatment of metastatic pancreatic ductal adenocarcinoma.[11] The rationale for its use in oncology is to inhibit the recruitment of tumor-associated macrophages, which contribute to an immunosuppressive tumor microenvironment and promote tumor progression. The development of this compound for some indications has been discontinued.[8]
Conclusion
This compound is a well-characterized CCR2 antagonist with potent inhibitory activity against the CCL2/CCR2 signaling axis. Its ability to block the migration of monocytes and macrophages has demonstrated therapeutic potential in preclinical models of inflammation and cancer. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or targeting the CCR2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Facebook [cancer.gov]
- 5. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PF 4136309 - AdisInsight [adisinsight.springer.com]
- 9. benchchem.com [benchchem.com]
- 10. amsbio.com [amsbio.com]
- 11. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The CCR2 Antagonist PF-4136309: A Technical Guide to its Role in Modulating Macrophage Infiltration
For Researchers, Scientists, and Drug Development Professionals
Abstract
The infiltration of macrophages into tissues is a critical component of the inflammatory response and plays a significant role in the pathogenesis of numerous diseases, including cancer, atherosclerosis, and chronic inflammatory conditions. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a key signaling axis that governs the migration of monocytes from the bone marrow to sites of inflammation, where they differentiate into macrophages.[1][2] PF-4136309, an orally bioavailable small molecule antagonist of CCR2, has emerged as a promising therapeutic agent by virtue of its ability to disrupt this axis and thereby inhibit macrophage infiltration.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on macrophage infiltration, and detailed protocols for key experimental assays used in its evaluation.
Introduction: The CCL2-CCR2 Axis and Macrophage Infiltration
The recruitment of monocytes and their subsequent differentiation into macrophages at inflammatory sites is a tightly regulated process orchestrated by a variety of signaling molecules.[3] Among these, the CCL2-CCR2 signaling axis is a primary driver of monocyte chemotaxis.[2][4] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is secreted by various cell types, including endothelial cells, fibroblasts, and tumor cells, in response to inflammatory stimuli.[5] CCR2, a G-protein coupled receptor (GPCR), is predominantly expressed on the surface of monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs).[1][6]
The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.[5] This activation primarily occurs through the Gαi subunit, which triggers a cascade of downstream events culminating in cellular responses such as chemotaxis, angiogenesis, and tumor cell migration and proliferation.[1][5] Key signaling pathways activated downstream of CCR2 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[5] The sustained influx of macrophages driven by the CCL2-CCR2 axis can exacerbate inflammatory conditions and contribute to the progression of various diseases.
This compound: A Potent CCR2 Antagonist
This compound (also known as INCB8761) is an orally active and selective antagonist of human CCR2.[2][7] Its primary mechanism of action involves specifically binding to CCR2 and competitively inhibiting the binding of CCL2.[1][7] This blockade prevents the activation of CCR2 and the subsequent downstream signaling events, ultimately inhibiting the migration and infiltration of CCR2-expressing monocytes and macrophages to sites of inflammation.[1][8]
Quantitative Data: In Vitro Potency of this compound
The inhibitory activity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against human, mouse, and rat CCR2.
| Assay Type | Target Species | IC50 (nM) | Reference |
| CCR2 Binding Assay | Human | 5.2 | [7][9] |
| Mouse | 17 | [7][9] | |
| Rat | 13 | [7][9] | |
| Chemotaxis Assay | Human | 3.9 | [9] |
| Mouse | 16 | [9] | |
| Rat | 2.8 | [9] | |
| Calcium Mobilization | Human | 3.3 | [9] |
| ERK Phosphorylation | Human | 0.5 | [9] |
| Whole Blood Assay | Human | 19 | [9] |
Signaling Pathways and Experimental Workflows
The CCL2-CCR2 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical CCL2-CCR2 signaling pathway and the point of intervention by this compound.
Experimental Workflow: In Vitro Evaluation of this compound
The following diagram outlines a typical workflow for the in vitro characterization of this compound.
Detailed Experimental Protocols
CCR2 Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CCR2
-
Cell membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)
-
Radioligand: [¹²⁵I]-CCL2
-
Unlabeled CCL2 (for non-specific binding)
-
This compound
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize CCR2-expressing cells and centrifuge to pellet the cell membranes. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
Total Binding: 25 µL of radiolabeled CCL2 and 50 µL of cell membrane preparation.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2, 25 µL of radiolabeled CCL2, and 50 µL of cell membrane preparation.
-
Competition: 25 µL of varying concentrations of this compound, 25 µL of radiolabeled CCL2, and 50 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Filtration: Transfer the contents of the plate to a filter plate and wash three times with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the CCL2-induced increase in intracellular calcium.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Recombinant human CCL2
-
This compound
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection (e.g., FLIPR)
Procedure:
-
Cell Preparation: Culture and harvest CCR2-expressing cells.
-
Dye Loading: Resuspend cells in assay buffer containing a calcium-sensitive dye and probenecid. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells to remove excess dye and resuspend in assay buffer.
-
Plate Seeding: Add the cell suspension to the microplate.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified time.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Stimulation: Inject a pre-determined concentration of CCL2 into the wells to stimulate the cells.
-
Data Acquisition: Immediately measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response and calculate the percentage of inhibition for each concentration of this compound. Plot the data to determine the IC50 value.
Monocyte Chemotaxis Assay
This assay directly measures the ability of this compound to inhibit the directed migration of monocytes towards a CCL2 gradient.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human CCL2
-
This compound
-
Transwell inserts (5 µm pore size) and 24-well plates
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture and harvest monocytes. Label the cells with a viability stain.
-
Compound Pre-incubation: Incubate the labeled monocytes with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing CCL2 to the lower wells of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add the pre-incubated monocyte suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control and determine the IC50 value.
In Vivo Pancreatic Cancer Mouse Model
This protocol describes an orthotopic model to evaluate the effect of this compound on macrophage infiltration and tumor growth.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Murine pancreatic cancer cell line (e.g., KPC)
-
This compound
-
Vehicle control
-
Surgical instruments
-
Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80)
Procedure:
-
Tumor Implantation: Surgically implant pancreatic cancer cells into the pancreas of the mice. Allow tumors to establish for a defined period (e.g., 7-10 days).
-
Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound or vehicle daily via oral gavage.
-
Monitoring: Monitor tumor growth using imaging techniques (e.g., ultrasound) and animal well-being.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Measurement: Measure tumor weight and volume.
-
Flow Cytometry: Process a portion of the tumor into a single-cell suspension. Stain with fluorescently labeled antibodies to identify and quantify macrophage populations (e.g., CD45⁺CD11b⁺F4/80⁺).
-
Immunohistochemistry: Fix and embed a portion of the tumor for histological analysis of macrophage infiltration.
-
-
Data Analysis: Compare tumor growth and macrophage infiltration between the this compound-treated and vehicle control groups.
Conclusion
This compound is a potent and selective CCR2 antagonist that effectively inhibits the CCL2-CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation. By blocking this pathway, this compound reduces macrophage infiltration, presenting a promising therapeutic strategy for a wide range of inflammatory diseases and cancer. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro and in vivo evaluation of this compound and other CCR2 antagonists, facilitating further research and development in this important therapeutic area.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone [frontiersin.org]
- 7. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
INCB8761 (PF-4136309): A Technical Guide to its Preclinical Evaluation in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB8761, also known as PF-4136309, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, in concert with its primary ligand, C-C motif chemokine ligand 2 (CCL2 or MCP-1), plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2-CCR2 axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the preclinical data available for INCB8761, focusing on its mechanism of action, in vitro potency, and its evaluation in animal models of inflammatory disease. While specific quantitative in vivo efficacy data for INCB8761 in inflammatory disease models is limited in the public domain, this guide synthesizes the available information and provides detailed experimental protocols for key assays and disease models relevant to its preclinical assessment.
Mechanism of Action: Targeting the CCL2-CCR2 Axis
INCB8761 exerts its anti-inflammatory effects by specifically binding to CCR2 and competitively inhibiting the binding of its ligand, CCL2.[1] This blockade prevents the activation of downstream signaling cascades that are crucial for monocyte and macrophage migration and activation.
The CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a series of intracellular signaling events. These pathways culminate in cellular responses such as chemotaxis, proliferation, and the production of pro-inflammatory cytokines. Key downstream signaling pathways modulated by CCR2 activation include:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway
-
Mitogen-activated protein kinase (MAPK)/p38 pathway
-
Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway
By inhibiting the initial ligand-receptor interaction, INCB8761 effectively dampens these pro-inflammatory signaling cascades.
Quantitative Data Presentation
The following tables summarize the in vitro potency of INCB8761 from publicly available data.
Table 1: In Vitro CCR2 Binding Affinity of INCB8761
| Species | IC50 (nM) |
| Human | 5.2 |
| Mouse | 17 |
| Rat | 13 |
IC50 values represent the concentration of INCB8761 required to inhibit 50% of CCL2 binding to the CCR2 receptor.
Table 2: In Vitro Functional Antagonism of INCB8761
| Assay | Species | IC50 (nM) |
| Chemotaxis | Human | 3.9 |
| Chemotaxis | Mouse | 16 |
| Chemotaxis | Rat | 2.8 |
| Calcium Mobilization | Not Specified | 3.3 |
| ERK Phosphorylation | Not Specified | 0.5 |
| Whole Blood Assay | Human | 19 |
IC50 values represent the concentration of INCB8761 required to inhibit 50% of the specified cellular response.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are based on established methods for evaluating CCR2 antagonists and for inducing relevant inflammatory disease models.
In Vitro Assays
This assay measures the ability of INCB8761 to inhibit the directed migration of CCR2-expressing cells towards a CCL2 gradient.
Protocol:
-
Cell Preparation:
-
Culture a CCR2-expressing cell line (e.g., human monocytic THP-1 cells) or isolate primary monocytes from peripheral blood.
-
Wash and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of INCB8761 in DMSO.
-
Perform serial dilutions in serum-free media to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Pre-incubate the cell suspension with various concentrations of INCB8761 or vehicle control for 30 minutes at 37°C.
-
Add 600 µL of media containing CCL2 (typically 10-100 ng/mL) to the lower wells of a 24-well Transwell plate (with 5 µm pore size inserts).
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with a stain such as crystal violet or a fluorescent dye.
-
Elute the stain and measure the absorbance or fluorescence, or count the cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each concentration of INCB8761 compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
This assay assesses the ability of INCB8761 to block the transient increase in intracellular calcium that occurs upon CCL2-mediated CCR2 activation.
Protocol:
-
Cell Preparation:
-
Load CCR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.
-
-
Assay Procedure:
-
Aliquot the dye-loaded cells into a 96-well microplate.
-
Add varying concentrations of INCB8761 or vehicle control to the wells and incubate for a short period.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Inject a solution of CCL2 into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the CCL2-induced calcium flux for each concentration of INCB8761.
-
Calculate the IC50 value as described for the chemotaxis assay.
-
In Vivo Inflammatory Disease Models
The CIA model is a widely used preclinical model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[2][3]
Protocol:
-
Animals:
-
Use susceptible mouse strains, such as DBA/1J mice, typically 8-10 weeks old.
-
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Treatment:
-
Administer INCB8761 or vehicle control via an appropriate route (e.g., oral gavage) starting at a pre-determined time point (e.g., prophylactically from Day 0 or Day 21, or therapeutically upon the onset of clinical signs of arthritis).
-
-
Assessment of Arthritis:
-
Monitor mice regularly (e.g., 3 times per week) for the development and severity of arthritis.
-
Clinical Score: Assign a score to each paw based on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation with joint rigidity. The maximum score per mouse is 16.
-
Paw Volume/Thickness: Measure the thickness of the hind paws using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Harvest paws for histopathological evaluation of joint inflammation, cartilage destruction, and bone erosion.
-
The DSS-induced colitis model is a well-established and reproducible model of inflammatory bowel disease, particularly ulcerative colitis.[4]
Protocol:
-
Animals:
-
Use susceptible mouse strains, such as C57BL/6, typically 8-10 weeks old.
-
-
Induction of Colitis:
-
Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration may need to be optimized based on the mouse strain and the specific batch of DSS.
-
-
Treatment:
-
Administer INCB8761 or vehicle control daily, starting concurrently with DSS administration or therapeutically after the onset of symptoms.
-
-
Assessment of Colitis:
-
Monitor mice daily for:
-
Body Weight Loss: Record the body weight of each mouse.
-
Stool Consistency: Score on a scale (e.g., 0 = normal, 2 = loose stools, 4 = diarrhea).
-
Rectal Bleeding: Score based on the presence of blood in the stool (e.g., 0 = none, 2 = occult blood, 4 = gross bleeding).
-
-
Disease Activity Index (DAI): Calculate a composite DAI score by combining the scores for weight loss, stool consistency, and rectal bleeding.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect the colon.
-
Colon Length: Measure the length of the colon from the cecum to the anus. A shorter colon is indicative of inflammation.
-
Histopathology: Take sections of the colon for histological analysis to assess the degree of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue homogenates as an indicator of neutrophil infiltration.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines in colon tissue homogenates.
-
Conclusion
INCB8761 (this compound) is a potent and selective CCR2 antagonist with a well-defined mechanism of action. Its ability to block the CCL2-CCR2 signaling axis and subsequent inflammatory cell recruitment provides a strong rationale for its development in a range of inflammatory diseases. While detailed in vivo efficacy data in preclinical models of inflammatory diseases are not extensively published, the provided experimental protocols offer a robust framework for the evaluation of INCB8761 and other CCR2 antagonists. Further investigation is warranted to fully elucidate the therapeutic potential of INCB8761 in these conditions.
References
- 1. International Union of Pharmacology. LXXXIX. Update on the Extended Family of Chemokine Receptors and Introducing a New Nomenclature for Atypical Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US11304952B2 - Combination therapy using a chemokine receptor 2 (CCR2) antagonist and a PD-1/PD-L1 inhibitor - Google Patents [patents.google.com]
PF-4136309: A Technical Guide for Cancer Research
An In-depth Review of the Potent and Selective CCR2 Antagonist for Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Developed by Pfizer and Incyte, this compound has been a subject of significant interest in cancer research due to its mechanism of action, which targets the tumor microenvironment.[2][3] this compound inhibits the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2, thereby blocking the recruitment of tumor-associated macrophages (TAMs) and other CCR2-expressing immunosuppressive cells to the tumor site.[4][5] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.
Core Data Summary
In Vitro Activity
This compound demonstrates high potency and selectivity for the CCR2 receptor across different species. The following table summarizes its key in vitro activity metrics.
| Parameter | Species | IC50 Value | Reference |
| CCR2 Antagonism | Human | 5.2 nM | [1] |
| Mouse | 17 nM | [1] | |
| Rat | 13 nM | [1] | |
| Chemotaxis Inhibition (CCL2-induced) | Human Monocytes | 3.9 nM | [6] |
| Intracellular Calcium Mobilization | 3.3 nM | [1] | |
| ERK Phosphorylation Inhibition | 0.5 nM | [1] | |
| hERG Potassium Current Inhibition | Human | 20 µM | [1][7] |
Pharmacokinetic Profile
Preclinical studies in animal models have characterized the pharmacokinetic properties of this compound.
| Species | Administration | Dose | Tmax | Half-life (t1/2) | Oral Bioavailability | Reference |
| Rat | Intravenous | 2 mg/kg | - | 2.5 h | - | [1] |
| Oral | 10 mg/kg | 1.2 h | - | 78% | [1] | |
| Dog | Intravenous | 2 mg/kg | - | 2.4 h | - | [1] |
| Oral | 10 mg/kg | 0.25 h | - | 78% | [1] |
Clinical Trial Data (Pancreatic Cancer)
This compound was evaluated in a Phase 1b clinical trial in combination with nab-paclitaxel and gemcitabine (B846) for the first-line treatment of metastatic pancreatic ductal adenocarcinoma (NCT02732938).[8]
| Parameter | Value | Reference |
| Recommended Phase II Dose (RP2D) | 500 mg BID | [8] |
| Objective Response Rate (ORR) | 23.8% (n=21) | [8] |
| Dose-Limiting Toxicities (DLTs) at 500 mg BID | 17.6% (3/17 patients) | [8] |
Note: The development of this compound for pancreatic cancer was discontinued.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by disrupting the CCL2-CCR2 signaling axis, a critical pathway in the recruitment of inflammatory monocytes from the bone marrow to the tumor microenvironment. These monocytes differentiate into TAMs, which promote tumor growth, angiogenesis, invasion, and metastasis, and suppress the anti-tumor immune response. By blocking CCR2, this compound inhibits the migration of these immunosuppressive myeloid cells.[4][9]
Experimental Protocols
CCR2 Binding Assay
This protocol outlines a competitive binding assay to determine the IC50 of this compound for the CCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CCR2
-
[125I]-CCL2 (radioligand)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1)
-
Scintillation fluid and counter
Procedure:
-
Prepare a suspension of CCR2-expressing HEK293 cells in binding buffer.
-
Create a serial dilution of this compound.
-
In a 96-well plate, add the cell suspension, [125I]-CCL2, and varying concentrations of this compound or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvest the cells onto filter plates and wash with cold binding buffer to remove unbound radioligand.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of [125I]-CCL2 binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Chemotaxis Assay
This protocol describes a method to assess the inhibitory effect of this compound on monocyte migration towards a CCL2 gradient.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Recombinant human CCL2
-
This compound
-
Chemotaxis chambers (e.g., Boyden chambers with polycarbonate filters)
-
Assay buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Calcein-AM or other fluorescent dye for cell labeling
Procedure:
-
Label monocytes with Calcein-AM.
-
Pre-incubate the labeled cells with various concentrations of this compound or vehicle control.
-
Place assay buffer containing CCL2 in the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cells to the upper chamber, separated by a porous membrane.
-
Incubate the plate at 37°C in a humidified incubator to allow cell migration.
-
After the incubation period, remove non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells in the lower chamber by measuring fluorescence.
-
Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature. A key publication outlines a multi-step synthetic route.[7] The detailed experimental procedures for the synthesis are typically found in the supporting information of such publications. The general scheme involves the coupling of key intermediates to construct the final molecule.[7]
Conclusion
This compound is a well-characterized CCR2 antagonist that has provided valuable insights into the role of the CCL2-CCR2 axis in cancer. While its clinical development for pancreatic cancer was halted, the compound remains a critical tool for preclinical research aimed at understanding and targeting the tumor microenvironment. This technical guide consolidates key data and methodologies to support further investigation into the therapeutic potential of CCR2 inhibition in oncology and other inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF 4136309 - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
The Discovery and Development of CCR2 Antagonist PF-4136309: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of PF-4136309 (also known as INCB8761), a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] this compound emerged from a structure-activity relationship (SAR) campaign aimed at identifying a second-generation CCR2 antagonist with improved properties.[1] This document details the pharmacological properties, experimental evaluation, and development trajectory of this compound, presenting key data in structured tables and visualizing complex processes through detailed diagrams.
Introduction: The Role of CCR2 in Disease
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory cascade.[1][3] CCR2, a G-protein coupled receptor (GPCR), is predominantly expressed on monocytes, macrophages, and a subset of T cells.[1][3] The binding of CCL2 to CCR2 triggers a signaling cascade that induces the migration of these immune cells to sites of inflammation.[1] This recruitment of monocytes and their subsequent differentiation into macrophages are implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, as well as cancer.[1][4][5] Consequently, antagonizing the CCL2/CCR2 axis has been identified as a promising therapeutic strategy.[1][4]
Discovery of this compound
This compound was discovered through systematic structure-activity relationship (SAR) studies on a novel (S)-3-aminopyrrolidine series of CCR2 antagonists.[1] This was a follow-up effort to a previously identified (R)-3-aminopyrrolidine series.[1] Key to the discovery was the finding that an S configuration on the pyrrolidine (B122466) core was significantly more potent than the R configuration in this new chemical series.[1] Further optimization of the substituents on a cyclohexyl moiety led to the identification of compound 17 , later designated this compound, which demonstrated a superior profile of high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicology) properties.[1][6]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been extensively characterized through a battery of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Activity of this compound
| Assay Type | Species/System | IC50 Value (nM) |
| CCR2 Binding Affinity | Human | 5.2[1][2][5][7] |
| Mouse | 17[1][2][5] | |
| Rat | 13[1][2][5] | |
| Chemotaxis Inhibition | Human | 3.9[1][2] |
| Mouse | 16[1][2][5] | |
| Rat | 2.8[1][2][5] | |
| Signaling Inhibition | ||
| Intracellular Ca²⁺ Mobilization | Human | 3.3[1][2] |
| ERK Phosphorylation | Human | 0.5[1][2] |
| Whole Blood Assay | Human | 19[1][2] |
Table 2: Selectivity and Off-Target Activity of this compound
| Target/Assay | Species/System | IC50 Value (µM) | Notes |
| hERG Potassium Current | Human | 20[1][2] | Weak inhibitory activity. |
| Cytochrome P450 (CYP) Inhibition | Human | >30[1][2] | Tested against CYP1A2, 2C9, 2C19, 2D6, and 3A4. |
| Cytochrome P450 (CYP) Induction | Human | - | Not an inducer at concentrations up to 30 µM.[1][2] |
| General GPCR/Ion Channel Panel | Human | - | No significant inhibitory activity at 1 µM against a panel of over 50 targets, including CCR1, CCR3, CCR5, CXCR3, and CXCR5.[1] |
Table 3: In Vitro ADME Properties of this compound
| Parameter | Value |
| Caco-2 Permeability | 3.1 x 10⁻⁶ cm/s[1] |
| Human Serum Protein Binding (Free Fraction) | 23%[1] |
Table 4: Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | CL (L/h/kg) | Vss (L/kg) | t½ (h) | Tmax (h) | F (%) |
| Rat | IV | 2 | 1.41[1] | 7.0[1] | 2.5[1][2] | - | - |
| PO | 10 | - | - | - | 1.2[1][2] | 78[1][2] | |
| Dog | IV | 2 | 0.46[1] | 0.62[1] | 2.4[1][2] | - | - |
| PO | 10 | - | - | - | 0.25[1][2] | 78[1][2] |
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
The binding of the chemokine CCL2 to its receptor CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This event triggers downstream signaling cascades, including the PI3K/AKT, MAPK/p38, and JAK/STAT pathways, which ultimately orchestrate cellular responses such as chemotaxis, survival, and proliferation. This compound acts as an antagonist, blocking the initial binding of CCL2 to CCR2, thereby inhibiting these downstream events.
References
- 1. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Technical Guide to the Species-Specific Activity of PF-4136309, a CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the species-specific activity of PF-4136309 (also known as INCB8761), a potent and selective C-C chemokine receptor 2 (CCR2) antagonist. The information presented herein is intended to serve as a technical resource for professionals engaged in pharmacological research and drug development. This guide encompasses quantitative activity data across human, mouse, and rat species, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Core Compound: this compound
This compound is an orally bioavailable small molecule that acts as a CCR2 antagonist.[1] By blocking the interaction between the chemokine CCL2 (monocyte chemoattractant protein-1) and its receptor CCR2, this compound inhibits the signaling cascades that lead to the migration of monocytes and macrophages to sites of inflammation.[2][3] This mechanism of action makes it a compound of interest for a variety of inflammatory and autoimmune diseases, as well as certain types of cancer.[4][5]
Quantitative Species-Specific Activity
The inhibitory activity of this compound has been characterized across human, mouse, and rat CCR2. The following tables summarize the half-maximal inhibitory concentrations (IC50) from various in vitro assays.
Table 1: CCR2 Binding Affinity of this compound
| Species | IC50 (nM) | Assay Type |
| Human | 5.2 | Radioligand Binding Assay |
| Mouse | 17 | Radioligand Binding Assay |
| Rat | 13 | Radioligand Binding Assay |
Data sourced from MedChemExpress, AdooQ Bioscience, and ACS Med. Chem. Lett.[6][7][8]
Table 2: Functional Antagonism of this compound in Chemotaxis Assays
| Species | IC50 (nM) | Assay Type |
| Human | 3.9 | Chemotaxis Assay |
| Mouse | 16 | Chemotaxis Assay |
| Rat | 2.8 | Chemotaxis Assay |
Data sourced from MedChemExpress and ACS Med. Chem. Lett.[6][8]
Table 3: Inhibition of CCR2-Mediated Signaling by this compound
| Signaling Event | IC50 (nM) | Assay Type |
| Intracellular Calcium Mobilization | 3.3 | Calcium Flux Assay |
| ERK Phosphorylation | 0.5 | ERK Phosphorylation Assay |
Data sourced from MedChemExpress and ACS Med. Chem. Lett.[6][8]
Table 4: Off-Target Activity of this compound
| Target | IC50 (µM) | Assay Type |
| hERG Potassium Channel | 20 | Patch Clamp Assay |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | >30 | CYP Inhibition Assay |
Data sourced from MedChemExpress and ACS Med. Chem. Lett.[6][8]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of characterization, the following diagrams have been generated using the DOT language.
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the species-specific activity of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
CCR2 Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity (IC50).
-
Materials:
-
Cell membranes from a stable cell line overexpressing human, mouse, or rat CCR2 (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-CCL2.
-
This compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of [125I]-CCL2, and varying concentrations of this compound in the Assay Buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate to separate membrane-bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards the chemoattractant CCL2.
-
Materials:
-
CCR2-expressing cell line (e.g., THP-1 monocytes).
-
Recombinant human, mouse, or rat CCL2.
-
This compound at various concentrations.
-
Chemotaxis chamber (e.g., Transwell® plate with a porous membrane).
-
Assay Medium: Serum-free cell culture medium.
-
Cell staining and counting equipment.
-
-
Procedure:
-
Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend the cells in Assay Medium.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Add CCL2 to the lower chamber of the Transwell® plate. Add the pre-incubated cells to the upper chamber of the Transwell® insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 2-4 hours).
-
Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix, stain, and count the cells that have migrated to the lower surface of the membrane.
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block the CCL2-induced increase in intracellular calcium concentration, a key signaling event downstream of CCR2 activation.
-
Materials:
-
CCR2-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Recombinant CCL2.
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Cell Preparation and Dye Loading: Plate CCR2-expressing cells in a 96-well plate. Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject a solution of CCL2 into the wells while continuously recording the fluorescence signal.
-
Data Analysis: Quantify the change in fluorescence intensity upon CCL2 stimulation. Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.
-
ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target in the CCR2 signaling pathway.
-
Materials:
-
CCR2-expressing cells.
-
Recombinant CCL2.
-
This compound at various concentrations.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blot equipment.
-
Chemiluminescence detection reagents and imaging system.
-
-
Procedure:
-
Cell Treatment: Seed cells and serum-starve them to reduce basal ERK phosphorylation. Pre-treat the cells with this compound, then stimulate with CCL2 for a predetermined optimal time.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal.
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody for normalization.
-
Data Analysis: Quantify the band intensities for both phosphorylated and total ERK. Normalize the phospho-ERK signal to the total ERK signal and determine the inhibitory effect of this compound to calculate the IC50.
-
hERG Patch Clamp Assay
This electrophysiology assay assesses the potential for this compound to inhibit the hERG potassium channel, a critical off-target liability that can lead to cardiac arrhythmias.
-
Materials:
-
HEK293 cells stably expressing hERG channels.
-
External and internal recording solutions.
-
This compound at various concentrations.
-
Patch clamp rig with amplifier and data acquisition system.
-
-
Procedure:
-
Cell Preparation: Culture hERG-expressing cells on coverslips.
-
Electrophysiological Recording: Establish a whole-cell patch clamp configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound and record the steady-state inhibition of the hERG current.
-
Data Analysis: Measure the peak tail current at each concentration. Plot the percentage of current inhibition against the this compound concentration to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
INCB8761 Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB8761, also known as PF-4136309, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] The primary ligand for CCR2 is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2] The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and tumors.[2][4] By competitively binding to CCR2, INCB8761 effectively blocks the downstream signaling cascades initiated by CCL2, thereby inhibiting the migration and infiltration of these key immune cells.[5][6] This mechanism of action holds significant therapeutic potential in a variety of disease contexts, including oncology and inflammatory disorders.[4][5] This technical guide provides an in-depth overview of the INCB8761 signaling pathway inhibition, including quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.
Core Mechanism of Action: Inhibition of the CCL2-CCR2 Signaling Axis
INCB8761 functions as a direct antagonist of the CCR2 receptor.[1][2] In a normal physiological or pathological state, the binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), triggers a conformational change that activates intracellular signaling cascades.[7][8] These cascades include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[7][8][9] The activation of these pathways ultimately leads to a range of cellular responses, including chemotaxis, cell survival, proliferation, and angiogenesis.[4][9] INCB8761 competitively inhibits the binding of CCL2 to CCR2, thereby preventing the activation of these downstream signaling events.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for INCB8761 (this compound) from various in vitro and in vivo studies.
Table 1: In Vitro Potency of INCB8761
| Assay | Species | Target | IC50 (nM) |
| CCR2 Binding | Human | CCR2 | 5.2[1][10] |
| Mouse | CCR2 | 17[1][10] | |
| Rat | CCR2 | 13[1][10] | |
| Chemotaxis | Human | CCR2 | 3.9[2][11] |
| Mouse | CCR2 | 16[2] | |
| Rat | CCR2 | 2.8[2] | |
| Calcium Mobilization | Human | CCR2 | 3.3[2][11] |
| ERK Phosphorylation | Human | CCR2 | 0.5[2][11] |
| Whole Blood Assay | Human | CCR2 | 19[2][11] |
Table 2: In Vivo Pharmacokinetics of INCB8761
| Species | Dose | Route | Tmax (h) | Half-life (h) | Oral Bioavailability (%) |
| Rat | 10 mg/kg | Oral | 1.2[2] | 2.5[1] | 78[1][2] |
| Dog | 10 mg/kg | Oral | 0.25[2] | 2.4[1] | 78[1][2] |
Signaling Pathway Diagram
The following diagram illustrates the CCL2-CCR2 signaling pathway and the point of inhibition by INCB8761.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCL2 is a Potent Regulator of Prostate Cancer Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-4136309 In Vitro Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PF-4136309, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the migration of monocytes and macrophages to sites of inflammation.[3][4] The CCL2/CCR2 signaling axis is implicated in a variety of inflammatory diseases.[2][3] this compound acts by competitively inhibiting the binding of CCL2 to CCR2, thereby blocking downstream signaling and subsequent immune cell trafficking.[2][3][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Species | IC50 (nM) |
| CCR2 Binding | Human | 5.2[1] |
| Mouse | 17[1] | |
| Rat | 13[1] | |
| Chemotaxis | Human | 3.9[1] |
| Mouse | 16[1] | |
| Rat | 2.8[1] | |
| Calcium Mobilization | Human | 3.3[1] |
| ERK Phosphorylation | Human | 0.5[1] |
| Whole Blood Assay | Human | 19[1] |
Table 2: Selectivity Profile of this compound
| Target/Assay | IC50 |
| hERG Potassium Current | 20 µM[1] |
| Cytochrome P450 (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | >30 µM[1] |
| Other GPCRs, Ion Channels, Transporters (Cerep screen) | No significant activity at 1 µM[4] |
Signaling Pathway
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytic cell line)
-
Recombinant Human CCL2/MCP-1
-
This compound
-
Assay Medium: RPMI 1640 + 0.5% BSA
-
Transwell inserts (5 µm pore size)
-
24-well plates
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Prior to the assay, starve the cells in serum-free medium for 2-4 hours. Harvest and resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.[2]
-
Compound Preparation: Prepare a serial dilution of this compound in the assay medium.
-
Assay Setup:
-
Add 600 µL of assay medium containing CCL2 (e.g., 10-50 ng/mL) to the lower wells of a 24-well plate.[2] For the negative control, add assay medium only.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.[2]
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.[2]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[2]
-
Quantification:
-
Carefully remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable dye like crystal violet or use a fluorescence-based method with Calcein-AM.
-
Count the number of migrated cells in several random fields under a microscope or measure fluorescence with a plate reader.
-
Plot the number of migrated cells (or fluorescence) against the antagonist concentration to determine the IC50 value.
-
References
Application Notes and Protocols for PF-4136309 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PF-4136309, a potent and selective CCR2 antagonist, in various mouse models. The protocols detailed below are based on preclinical data and are intended to assist in the design and execution of in vivo studies investigating the therapeutic potential of this compound.
Mechanism of Action
This compound, also known as INCB8761, is an orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[2][3] By blocking the CCL2/CCR2 signaling axis, this compound inhibits the migration of these immune cells, thereby modulating inflammatory responses and the tumor microenvironment.[1][2] Downstream of receptor binding, this compound has been shown to potently inhibit intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).[4][5]
Data Presentation
The following tables summarize the in vitro potency of this compound and provide examples of dosages used for CCR2 antagonists in various mouse models.
Table 1: In Vitro Potency of this compound [4][5]
| Target | Assay | IC50 (nM) |
| Human CCR2 | Binding | 5.2 |
| Mouse CCR2 | Binding | 17 |
| Rat CCR2 | Binding | 13 |
| Human CCR2 | Chemotaxis | 3.9 |
| Mouse CCR2 | Chemotaxis | 16 |
| Rat CCR2 | Chemotaxis | 2.8 |
| Human CCR2 | Calcium Mobilization | 3.3 |
| Human CCR2 | ERK Phosphorylation | 0.5 |
Table 2: Exemplary Dosages of this compound and Other CCR2 Antagonists in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Reference |
| This compound | Pancreatic Cancer | 100 mg/kg | Subcutaneous (twice daily) | [2] |
| This compound | Combination Therapy | 10 mg/kg | Intravenous | [5] |
| CCX872-B | Pancreatic Cancer | Not Specified | Oral Gavage (daily) | [6] |
| RS102895 | Vaccination Model | 5 mg/kg | Intraperitoneal (every 6 hours) | [1] |
| INCB3344 | Diabetic Nephropathy | Not Specified | Not Specified | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating this compound in a mouse model of pancreatic cancer.
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model
This protocol is designed to assess the in vivo efficacy of this compound on primary tumor growth and the tumor microenvironment in a pancreatic cancer model.[2][6]
Materials:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6).
-
Cell Line: Murine pancreatic cancer cell line (e.g., KPC).
-
Test Compound: this compound.
-
Vehicle: Appropriate vehicle for this compound solubilization (e.g., sterile PBS, or a solution containing DMSO and PEG).
-
Surgical and Dosing Equipment: Standard surgical tools, syringes, needles for subcutaneous injection.
Procedure:
-
Cell Culture: Culture the murine pancreatic cancer cells under standard sterile conditions.
-
Tumor Cell Implantation:
-
Anesthetize the mice using an approved protocol.
-
Surgically expose the pancreas through a small abdominal incision.
-
Inject tumor cells (e.g., 1 x 10^6 cells in 50 µL of sterile PBS) into the head or tail of the pancreas.
-
Suture the incision in layers.
-
Allow the tumors to establish for a predetermined period (e.g., 7-14 days).
-
-
Treatment Regimen:
-
Randomize mice into a treatment group and a vehicle control group.
-
Administer this compound (e.g., 100 mg/kg) or vehicle via subcutaneous injection twice daily.[2]
-
Continue the treatment for a defined period (e.g., 2-4 weeks).
-
-
Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Regularly monitor the health of the animals, including body weight and general appearance.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Excise the primary tumors and measure their weight and volume.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers).
-
Process the remaining tumor tissue to create a single-cell suspension for flow cytometric analysis of immune cell populations, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).
-
Protocol 2: Diet-Induced Obesity (DIO) Mouse Model of Type 2 Diabetes
This protocol is based on studies investigating the metabolic effects of CCR2 inhibition in a model of type 2 diabetes.[8]
Materials:
-
Animal Model: Male C57BL/6 mice.
-
Diets: High-fat diet (HFD; e.g., 60% kcal from fat) and standard chow.
-
Test Compound: this compound.
-
Vehicle: Appropriate vehicle for oral administration.
-
Equipment: Glucometer, insulin (B600854) assay kit, equipment for glucose and insulin tolerance tests.
Procedure:
-
Disease Induction:
-
Feed mice an HFD for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
-
Treatment Regimen:
-
Randomize the DIO mice into a treatment group and a vehicle control group.
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks). The dosage should be determined based on preliminary dose-finding studies.
-
-
Metabolic Monitoring:
-
Monitor body weight and food intake regularly (e.g., weekly).
-
Measure fasting blood glucose and insulin levels at regular intervals (e.g., weekly or bi-weekly).
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study to assess changes in insulin sensitivity.
-
-
Endpoint Analysis:
-
Collect blood for analysis of metabolic parameters.
-
Collect tissues such as adipose tissue, liver, and pancreas for histological analysis and quantification of inflammatory macrophage infiltration. For instance, adipose tissue can be processed for flow cytometry to quantify macrophage populations.[8]
These protocols provide a foundational framework for investigating the in vivo effects of this compound. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of PF-4136309 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-4136309, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and within the tumor microenvironment.[1] As such, this compound is a valuable tool for in vitro and in vivo studies related to inflammation, immunology, and oncology.[1][5] This document provides a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₁F₃N₆O₃ | [1] |
| Molecular Weight | 568.59 g/mol | [1][2][6] |
| Appearance | Solid powder | [1] |
| Solubility in DMSO | ≥50 mg/mL (87.94 mM) | [6][7] |
| Solubility in Water | Insoluble | [1][2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs, and the required mass of this compound can be calculated accordingly.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound required to prepare the desired volume of stock solution at the target concentration: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Concentration = 10 mM = 0.01 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 568.59 g/mol
-
Mass = 0.01 mol/L x 0.001 L x 568.59 g/mol = 0.0056859 g = 5.69 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Dissolving in DMSO:
-
Ensuring Complete Dissolution:
-
Storage of the Stock Solution:
-
Once the this compound is completely dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[6]
-
For short-term storage (days to weeks), the aliquots can be stored at 0-4°C.[1]
-
For long-term storage (months to years), store the aliquots at -20°C or -80°C.[1][2][6]
-
Calculation Table for Various Stock Concentrations:
| Desired Stock Concentration | Volume of DMSO | Mass of this compound Required |
| 1 mM | 1 mL | 0.57 mg |
| 5 mM | 1 mL | 2.84 mg |
| 10 mM | 1 mL | 5.69 mg |
| 20 mM | 1 mL | 11.37 mg |
| 50 mM | 1 mL | 28.43 mg |
Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound Signaling Pathway Inhibition.
References
Application Notes and Protocols for PF-4136309 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4136309, also known as INCB8761, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2 or MCP-1), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation and within the tumor microenvironment.[2][3] By blocking the CCL2/CCR2 signaling axis, this compound inhibits the migration of these immunosuppressive cells, making it a valuable tool for research in oncology, immunology, and inflammatory diseases.[5][6] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including recommended concentrations, methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of CCR2, preventing the binding of CCL2 and subsequent downstream signaling.[2][3] CCR2 is a G protein-coupled receptor (GPCR) that, upon ligand binding, activates intracellular signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1][3] this compound has been shown to potently inhibit these signaling events.[1][3]
Figure 1. Simplified signaling pathway of CCL2/CCR2 and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from various studies. This data can be used as a guide for determining appropriate experimental concentrations.
Table 1: In Vitro IC50 Values for this compound
| Assay Type | Species | IC50 Value | Reference(s) |
| CCR2 Binding | Human | 5.2 nM | [1][2] |
| Mouse | 17 nM | [1][2] | |
| Rat | 13 nM | [1][2] | |
| Chemotaxis | Human | 3.9 nM | [1] |
| Mouse | 16 nM | [2] | |
| Rat | 2.8 nM | [2] | |
| Intracellular Calcium Mobilization | Not Specified | 3.3 nM | [1][3] |
| ERK Phosphorylation | Not Specified | 0.5 nM | [1][3] |
| Whole Blood Assay | Human | 19 nM | [1][2] |
Table 2: Experimentally Determined Effective Concentrations of this compound in Cell Lines
| Cell Line | Assay | Concentration | Duration | Effect | Reference(s) |
| C2C12 (mouse myoblast) | Not Specified | 100 nM | 6 hours | Not Specified | |
| HER2+ Breast Cancer Cells | Cell Cycle Analysis | Not Specified | Not Specified | G1 Arrest |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability/Proliferation Assay (e.g., MTT or WST-1 Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
CCR2-expressing cancer cells
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound
-
Recombinant human CCL2 (rhCCL2)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in complete culture medium and incubate for 24 hours.
-
Serum Starvation (Optional): To enhance the response to CCL2, you can serum-starve the cells by replacing the medium with serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. A suggested starting concentration range is 1 nM to 1 µM. Add the this compound dilutions to the wells and pre-incubate for 1-2 hours.
-
Stimulation: Add rhCCL2 to the wells to a final concentration that induces a significant proliferative response in your cell line (e.g., 50 ng/mL). Include appropriate controls: vehicle control (DMSO), CCL2 only, and this compound only.
-
Incubation: Incubate the plate for 24-72 hours.
-
Detection: Add the MTT or WST-1 reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Cell Migration (Chemotaxis) Assay (Transwell Assay)
This protocol describes a common method for assessing the effect of this compound on CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., monocytes, macrophages, or cancer cells)
-
Transwell inserts (with appropriate pore size for your cells, e.g., 5-8 µm)
-
24-well companion plates
-
Serum-free medium
-
This compound
-
Recombinant human CCL2 (rhCCL2)
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-treatment: Incubate the cell suspension with the desired concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Add serum-free medium containing a chemoattractant concentration of rhCCL2 (e.g., 50 ng/mL) to the lower chamber of the 24-well plate. Place the Transwell insert into the well.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient for cell migration (typically 4-24 hours), which should be optimized for your cell type.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Figure 2. General workflow for a Transwell cell migration assay.
Western Blot for ERK Phosphorylation
This protocol allows for the assessment of this compound's effect on the CCL2/CCR2 signaling pathway.
Materials:
-
CCR2-expressing cells
-
6-well cell culture plates
-
Serum-free medium
-
This compound
-
Recombinant human CCL2 (rhCCL2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with this compound (e.g., 10-100 nM) for 1-2 hours.
-
Stimulation: Stimulate the cells with rhCCL2 (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-ERK. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Conclusion
This compound is a potent and selective CCR2 antagonist that serves as a valuable research tool for investigating the role of the CCL2/CCR2 axis in various pathological processes. The provided protocols and data offer a starting point for designing and conducting cell culture experiments to explore the effects of this compound. It is crucial to optimize the experimental conditions, including cell type, concentration of this compound and CCL2, and incubation times, for each specific research application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Delivery of PF-4136309 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4136309 (also known as INCB8761) is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5][6] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[5][7][8][9] In the context of cancer, particularly pancreatic ductal adenocarcinoma (PDAC), the CCL2/CCR2 axis is instrumental in the infiltration of tumor-associated macrophages (TAMs) into the tumor microenvironment.[7][8][9] These TAMs are often associated with promoting tumor growth, angiogenesis, metastasis, and suppressing the anti-tumor immune response.[7][8][9] By blocking the CCL2/CCR2 signaling pathway, this compound aims to inhibit the recruitment of these immunosuppressive myeloid cells, thereby remodeling the tumor microenvironment to be more responsive to anti-cancer therapies.[10][11]
These application notes provide a detailed protocol for the in vivo delivery of this compound in a pancreatic cancer xenograft model, based on preclinical data.
Data Presentation
In Vitro Potency of this compound
| Target | Species | Assay | IC50 |
| CCR2 | Human | Binding | 5.2 nM |
| CCR2 | Mouse | Binding | 17 nM |
| CCR2 | Rat | Binding | 13 nM |
| CCR2 | Human | Chemotaxis | 3.9 nM |
| CCR2 | Mouse | Chemotaxis | 16 nM |
| CCR2 | Rat | Chemotaxis | 2.8 nM |
Source: MedChemExpress, Selleckchem[2][3]
In Vivo Dosing for Preclinical Xenograft Studies
| Compound | Animal Model | Tumor Type | Dosing Regimen |
| This compound | Mouse | Pancreatic Cancer | 100 mg/kg, twice-daily subcutaneous injections |
Source: Sanford et al., 2013[10]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the tumor microenvironment.
Caption: Mechanism of action of this compound.
Experimental Protocols
Pancreatic Cancer Xenograft Model
This protocol outlines the establishment of a subcutaneous pancreatic cancer xenograft model and subsequent treatment with this compound.
1. Materials and Reagents
-
Cell Line: Human pancreatic cancer cell line (e.g., PAN02).
-
Animals: Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice), 6-8 weeks old.
-
This compound: Provided by Pfizer or commercially available.
-
Vehicle for Formulation: Sterile saline, PEG300, Tween-80 (or as recommended by the supplier).
-
Matrigel: (BD Biosciences).
-
Reagents for Cell Culture: Appropriate cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
-
Equipment: Laminar flow hood, incubator, hemocytometer, syringes, needles, calipers.
2. Cell Culture
-
Culture pancreatic cancer cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Prior to injection, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
3. Xenograft Implantation
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
4. Preparation and Administration of this compound
-
Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For subcutaneous injection, a common formulation involves a vehicle of PEG300, Tween-80, and saline. A suggested protocol is to add the DMSO stock to PEG300, mix, add Tween-80, mix, and finally add saline to the desired final concentration.
-
Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at a dose of 100 mg/kg via subcutaneous injection twice daily .
-
The control group should receive an equivalent volume of the vehicle solution.
5. Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of general health and potential toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Tissue Collection: Harvest tumors for further analysis, such as immunohistochemistry to assess the infiltration of TAMs (e.g., using F4/80 or CD163 markers) and other immune cells.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the in vivo delivery of this compound in a xenograft model.
Caption: Experimental workflow for a xenograft study.
Conclusion
The protocol described provides a framework for evaluating the in vivo efficacy of this compound in a pancreatic cancer xenograft model. The primary mechanism of action involves the inhibition of CCR2, leading to a reduction in the recruitment of tumor-promoting macrophages. This approach has shown promise in preclinical models and warrants further investigation, potentially in combination with other anti-cancer therapies, to enhance their efficacy by modulating the tumor microenvironment. While clinical development for pancreatic cancer was halted due to toxicity concerns in combination therapy, the preclinical insights gained from such studies remain valuable for understanding the role of the CCL2/CCR2 axis in cancer biology.[3][12]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumor-Associated Macrophages in Pancreatic Ductal Adenocarcinoma: Therapeutic Opportunities and Clinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of tumour associated macrophages in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting tumor-associated macrophages to combat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression and improves chemotherapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Chemotaxis Assay Using PF-4136309
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4136309, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] The CCR2 receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the migration of monocytes and macrophages to sites of inflammation.[2][3] This signaling axis is implicated in the pathophysiology of various inflammatory diseases, making CCR2 an attractive therapeutic target.[1][2] These application notes provide a detailed protocol for utilizing this compound in a chemotaxis assay to evaluate its efficacy in blocking CCL2-induced cell migration.
Principle of the Assay
The chemotaxis assay is a fundamental method to study the directed migration of cells in response to a chemical gradient. The transwell migration assay is a commonly used in vitro model for this purpose. In this system, CCR2-expressing cells are placed in the upper chamber of a transwell insert, which is separated from the lower chamber by a porous membrane. The lower chamber contains the chemoattractant CCL2, creating a concentration gradient that induces the migration of cells through the membrane. By pre-incubating the cells with this compound, the inhibitory effect of the compound on cell migration can be quantified, thereby determining its potency.
Quantitative Data for this compound
The following tables summarize the in vitro potency of this compound in inhibiting CCR2-mediated activities.
Table 1: Inhibitory Activity of this compound on CCR2 Binding
| Species | IC50 (nM) |
| Human | 5.2[4] |
| Mouse | 17[4] |
| Rat | 13[4] |
Table 2: Inhibitory Activity of this compound on Chemotaxis
| Species | Assay Type | IC50 (nM) |
| Human | Chemotaxis Activity | 3.9[4][5] |
| Mouse | Chemotaxis Assay | 16[4] |
| Rat | Chemotaxis Assay | 2.8[4] |
Table 3: Inhibitory Activity of this compound on Other CCR2-Mediated Signaling Events
| Assay Type | IC50 (nM) |
| Intracellular Calcium Mobilization | 3.3[4] |
| ERK Phosphorylation | 0.5[4] |
Signaling Pathway
The binding of CCL2 to its G protein-coupled receptor, CCR2, initiates a cascade of intracellular signaling events that are crucial for cell migration. This activation leads to the dissociation of G protein subunits, which in turn triggers downstream pathways such as the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.[6][7][8][9][10] These signaling cascades culminate in cytoskeletal rearrangements and the formation of migratory structures, driving the cell towards the chemokine source. This compound acts by blocking the initial binding of CCL2 to CCR2, thereby inhibiting these downstream signaling events and subsequent cell migration.
Experimental Protocols
This section provides a detailed methodology for a chemotaxis assay using a transwell system to evaluate the inhibitory effect of this compound on CCL2-induced cell migration.
Materials and Reagents
-
Cells: A cell line expressing CCR2 (e.g., human monocytic cell line THP-1) or primary monocytes.
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
Recombinant Human CCL2 (MCP-1): Chemoattractant.
-
Assay Medium: Serum-free medium (e.g., RPMI 1640) supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Transwell Inserts: With a pore size appropriate for the cell type (e.g., 5 µm for monocytes).
-
24-well Plates: To house the transwell inserts.
-
Staining and Quantification Reagents: e.g., Calcein-AM or Crystal Violet.
-
General Lab Equipment: Pipettes, sterile tubes, incubator (37°C, 5% CO₂), centrifuge, plate reader or microscope.
Experimental Workflow
Step-by-Step Protocol
-
Cell Preparation:
-
Culture CCR2-expressing cells to 70-80% confluency.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution.
-
Harvest cells by centrifugation and wash once with serum-free medium.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.[2]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay medium to achieve the desired final concentrations.
-
The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent effects.
-
-
Pre-incubation:
-
In a separate tube or plate, incubate the cell suspension with various concentrations of this compound or a vehicle control (assay medium with the same final concentration of DMSO) for 30-60 minutes at 37°C.[2]
-
-
Assay Setup:
-
To the lower wells of a 24-well plate, add 600 µL of assay medium containing CCL2 at a pre-determined optimal concentration (typically in the range of 10-50 ng/mL).[3]
-
Include negative control wells with assay medium only (no CCL2) to measure basal migration.
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each transwell insert.[2]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell type, typically ranging from 4 to 24 hours.[2]
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the top surface of the membrane by gently wiping with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane. For example, using Crystal Violet.[2]
-
Alternatively, if using a fluorescence-based method with a dye like Calcein-AM, quantify the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
-
Data Analysis:
-
Count the number of migrated cells per field of view using a microscope for stained membranes or measure the fluorescence intensity.
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle-treated positive control (maximal migration towards CCL2).
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting
-
High background migration: Ensure cells are properly serum-starved if applicable, and that the assay medium does not contain chemoattractants.
-
Low migration: Confirm CCR2 expression on the cell surface, optimize the CCL2 concentration and incubation time.
-
High variability: Ensure accurate and consistent cell counting and pipetting. Avoid introducing air bubbles during the assay setup.
These application notes and protocols provide a comprehensive guide for utilizing this compound in a chemotaxis assay. Adherence to these guidelines will enable researchers to accurately assess the inhibitory potential of this compound on the CCL2/CCR2 signaling axis.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
Application Notes and Protocols for Calcium Mobilization Assay with PF-4136309
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for utilizing PF-4136309 in a calcium mobilization assay. It is important to note that this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), not a GPR119 agonist.[1][2] This assay is designed to measure the inhibitory effect of this compound on CCR2-mediated intracellular calcium release. Additionally, this document will briefly touch upon the signaling pathway of G protein-coupled receptor 119 (GPR119) to clarify its distinct signaling mechanism.
Introduction to this compound and CCR2
This compound is a well-characterized small molecule antagonist of CCR2, a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the chemotaxis of monocytes and macrophages.[1][2] CCR2 is primarily coupled to Gαq proteins. Upon binding of its cognate chemokines (e.g., CCL2), CCR2 activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in many cellular processes.[3][4] Calcium mobilization assays are therefore a direct and reliable method to quantify the functional activity of CCR2 and the inhibitory potency of antagonists like this compound.
GPR119 Signaling Pathway
In contrast to CCR2, GPR119 is a GPCR that is predominantly coupled to the Gαs signaling pathway.[5][6][7][8] Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[5][6] While standard calcium mobilization assays are not the primary method for studying GPR119, it is possible to engineer cell lines to co-express a promiscuous G protein (e.g., Gα16) that can couple Gs-linked receptors to the PLC pathway, thereby enabling a calcium readout.[9] However, the protocol detailed below focuses on the direct, native signaling of CCR2 in response to this compound.
Quantitative Data for this compound
The inhibitory potency of this compound on CCR2-mediated signaling has been determined in various assays. The following table summarizes key quantitative data.
| Assay Type | Target | Species | Potency (IC50) |
| Calcium Mobilization | CCR2 | Human | 3.3 nM |
| Receptor Binding | CCR2 | Human | 5.2 nM |
| Receptor Binding | CCR2 | Mouse | 17 nM |
| Receptor Binding | CCR2 | Rat | 13 nM |
| Chemotaxis | CCR2 | Human | 3.9 nM |
| Chemotaxis | CCR2 | Mouse | 16 nM |
| Chemotaxis | CCR2 | Rat | 2.8 nM |
Data sourced from MedChemExpress and scientific publications.[1][2]
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing CCR2 (e.g., HEK293-CCR2, THP-1).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
CCR2 Agonist: A known CCR2 agonist such as CCL2 (MCP-1). Prepare a stock solution in a suitable buffer.
-
Calcium-sensitive dye: Fluo-4 AM, Fluo-8 AM, or an equivalent no-wash calcium assay kit.[3][10]
-
Pluronic F-127: To aid in dye loading.
-
Probenecid (B1678239): An anion exchange inhibitor to prevent dye leakage from cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation). [10][11]
Experimental Workflow Diagram
Caption: Experimental workflow for the calcium mobilization assay with this compound.
Step-by-Step Protocol
Day 1: Cell Plating
-
Culture CCR2-expressing cells to approximately 80-90% confluency.
-
Harvest the cells and determine the cell density.
-
Seed the cells into black, clear-bottom 96-well or 384-well plates at a density of 20,000-50,000 cells per well in the appropriate culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Day 2: Calcium Mobilization Assay
-
Dye Loading:
-
Prepare the dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM), Pluronic F-127, and probenecid in the assay buffer, following the manufacturer's instructions.
-
Aspirate the culture medium from the cell plates.
-
Add an equal volume of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from picomolar to micromolar to determine a full dose-response curve.
-
Prepare the CCR2 agonist (e.g., CCL2) at a concentration that elicits a high-level response (e.g., EC80), as predetermined in a separate agonist dose-response experiment.
-
-
Assay Performance:
-
Place the cell plate and compound plates into the fluorescence plate reader.
-
Set the instrument to record fluorescence at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the prepared dilutions of this compound to the respective wells.
-
Incubate for a predetermined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Following the pre-incubation, the instrument will add the CCR2 agonist to all wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, no this compound).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Signaling Pathway Diagrams
CCR2 Signaling Pathway
Caption: CCR2 signaling pathway leading to calcium mobilization and its inhibition by this compound.
GPR119 Signaling Pathway
Caption: GPR119 signaling primarily proceeds through the Gαs/cAMP pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The significance of GPR119 agonists as a future treatment for type 2 diabetes. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring ERK Phosphorylation after PF-4136309 Treatment
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the inhibition of Extracellular signal-Regulated Kinase (ERK) phosphorylation following treatment with PF-4136309. This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] The binding of ligands, such as Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), to CCR2 can activate downstream signaling cascades, including the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[5][6][7][8] This document details the underlying signaling pathway, experimental design considerations, and step-by-step protocols for quantifying ERK phosphorylation using Western Blotting, ELISA, and Flow Cytometry.
Signaling Pathway Overview
The MAPK/ERK pathway is a critical signaling cascade that transduces extracellular signals into a cellular response.[5][7] In the context of CCR2, the binding of a ligand like CCL2 initiates a conformational change in the receptor, activating associated G-proteins. This triggers a downstream cascade involving Ras, Raf (a MAP3K), and MEK (a MAP2K), culminating in the dual phosphorylation of ERK1/2 (p44/42 MAPK) on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[6][9][10] This phosphorylation event activates ERK's kinase activity. This compound acts as an antagonist at the CCR2 receptor, blocking the initiation of this signaling cascade and thereby inhibiting subsequent ERK phosphorylation.[1][2]
Experimental Design and Data Presentation
To accurately assess the inhibitory effect of this compound, a robust experimental design is critical. This typically involves stimulating CCR2-expressing cells with a ligand (e.g., CCL2) to induce a strong ERK phosphorylation signal and then measuring the dose-dependent inhibition by this compound.
Key Considerations:
-
Cell Line Selection: Use a cell line that endogenously expresses CCR2, such as human monocytic cell lines (e.g., THP-1, Mono-Mac-6) or a cell line engineered to express CCR2.
-
Serum Starvation: To minimize basal ERK activation, cells should be serum-starved for several hours (e.g., 4-24 hours) prior to the experiment.[11][12]
-
Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) but not this compound or CCL2 (measures basal p-ERK).
-
Positive Control: Cells treated with vehicle and stimulated with CCL2 (measures maximum induced p-ERK).
-
Inhibitor Treatment: Cells pre-treated with various concentrations of this compound before CCL2 stimulation.
-
-
Time Course & Dose Response: Optimize the duration of CCL2 stimulation and the concentration range for this compound to capture the maximal effect and determine the IC₅₀.
Data Presentation
Quantitative data should be summarized to clearly demonstrate the inhibitor's effect. The ratio of phosphorylated ERK (p-ERK) to total ERK is calculated to normalize for variations in protein loading.[11][13]
Table 1: Example Dose-Response Data for this compound on CCL2-Induced ERK Phosphorylation
| This compound Conc. (nM) | p-ERK Signal (Densitometry Units) | Total ERK Signal (Densitometry Units) | p-ERK / Total ERK Ratio | % Inhibition |
| 0 (Vehicle) | 5,000 | 40,000 | 0.125 | - |
| 0 (CCL2 Stimulated) | 35,000 | 41,000 | 0.854 | 0% |
| 0.1 | 25,500 | 40,500 | 0.630 | 26.2% |
| 0.5 | 17,500 | 40,800 | 0.429 | 49.8% |
| 1.0 | 12,000 | 41,200 | 0.291 | 65.9% |
| 5.0 | 6,100 | 40,100 | 0.152 | 82.2% |
| 10.0 | 5,200 | 40,500 | 0.128 | 85.0% |
| IC₅₀ (nM) | ~0.5 |
Note: Data are hypothetical. Published studies report an IC₅₀ of 0.5 nM for this compound in inhibiting ERK phosphorylation.[1][2]
Experimental Workflow
The general workflow for assessing ERK phosphorylation is consistent across different detection methods, involving cell culture, treatment, lysis, and analysis.
Detailed Protocols
Protocol 1: Western Blot Analysis
Western blotting is a robust, semi-quantitative method for detecting specific proteins in a complex mixture.
A. Materials
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)[11][14]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
ECL Chemiluminescent Substrate
-
Stripping Buffer
B. Procedure
-
Cell Lysis: After treatment (Section 3, Step 4), place plates on ice, aspirate media, and wash cells twice with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11][15]
-
Lysate Preparation: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to a new tube.[11][15]
-
Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to the same concentration with lysis buffer.[11]
-
Sample Preparation: Add Laemmli buffer to your normalized samples and boil at 95-100°C for 5 minutes.[11][13]
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Run the gel at 100-120 V until the dye front reaches the bottom.[11][12]
-
Protein Transfer: Transfer proteins to a PVDF membrane (e.g., 100 V for 1-2 hours).[11]
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.[11]
-
Primary Antibody (p-ERK): Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000-1:2000 dilution in blocking buffer) overnight at 4°C.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody: Incubate with HRP-conjugated anti-rabbit secondary antibody (typically 1:5000-1:10,000) for 1 hour at room temperature.[11]
-
Detection: Wash three times with TBST. Add ECL substrate and capture the signal using a digital imaging system.[12]
-
Stripping and Re-probing (Total ERK): To normalize, strip the membrane using a stripping buffer for 15-30 minutes. Wash extensively, re-block, and then probe with the anti-total-ERK1/2 antibody (Steps 8-11, using the appropriate secondary antibody).[11][12][13]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the p-ERK/total ERK ratio for each sample.[11][13]
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative method for detecting p-ERK and is often available in a high-throughput 96-well plate format.
A. Materials
-
Phospho-ERK1/2 and Total ERK1/2 Sandwich ELISA Kit (e.g., Abcam ab176660, Invitrogen EMS2ERKP)[16][17]
-
Cell lysis buffer (often provided in the kit)
-
Microplate reader capable of measuring absorbance at 450 nm
B. Procedure Follow the manufacturer's protocol precisely. A general procedure is outlined below.
-
Cell Lysis: After treatment, lyse cells according to the kit's instructions. This typically involves a specific lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Normalize lysate concentrations as described for Western Blotting.
-
Assay Procedure (Example): a. Add 50-100 µL of standards, controls, and normalized samples to the appropriate wells of the antibody-coated microplate.[16] b. Add the detection antibody cocktail to the wells.[16] c. Incubate for the specified time (e.g., 1-2.5 hours) at room temperature.[16][18] d. Wash the wells multiple times with the provided wash buffer to remove unbound reagents.[16] e. Add an HRP-conjugated secondary antibody or streptavidin solution and incubate for 1 hour.[18] f. Wash the wells again. g. Add TMB substrate and incubate in the dark for 15-30 minutes until color develops.[16][18] h. Add Stop Solution to terminate the reaction.[16][18]
-
Data Acquisition: Immediately read the optical density (OD) at 450 nm using a microplate reader.[16][18]
-
Analysis: Generate a standard curve from the standards. Determine the concentration of p-ERK and total ERK in your samples by interpolating from the curve. Calculate the p-ERK/total ERK ratio.
Protocol 3: Flow Cytometry
Phospho-flow cytometry allows for single-cell analysis of ERK phosphorylation, which is useful for studying heterogeneous cell populations.
A. Materials
-
FACS Tubes
-
Fixation Buffer (e.g., BD Cytofix)
-
Permeabilization Buffer (e.g., ice-cold Methanol or BD Perm Buffer III)
-
Staining Buffer (e.g., PBS with 0.1% BSA)
-
Fluorochrome-conjugated anti-phospho-ERK1/2 antibody (e.g., PE-conjugated)
-
(Optional) Antibodies for cell surface markers to identify specific cell populations.
-
Flow Cytometer
B. Procedure
-
Cell Preparation: After treatment and stimulation, immediately fix the cells to preserve the phosphorylation state.
-
Fixation: Add pre-warmed Fixation Buffer directly to the cell suspension and incubate for 10 minutes at 37°C.[19]
-
Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend in ice-cold Permeabilization Buffer (e.g., Methanol). Incubate on ice for 30 minutes.[19] This step is crucial for allowing the antibody to access intracellular targets.
-
Washing: Wash the cells twice with Staining Buffer to remove the permeabilization reagent.[20]
-
Intracellular Staining: Resuspend the cell pellet in a small volume of Staining Buffer containing the fluorochrome-conjugated anti-phospho-ERK1/2 antibody.[21]
-
Incubation: Incubate for 30-40 minutes at room temperature in the dark.[19][21]
-
Final Wash: Wash the cells once more with Staining Buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the p-ERK signal in the cell population of interest.[22]
Logical Relationship of the Experiment
The experiment is designed to test the hypothesis that by blocking the CCR2 receptor, this compound will prevent the downstream signaling that leads to ERK phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. tribioscience.com [tribioscience.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. cusabio.com [cusabio.com]
- 9. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | ERK phosphorylation disrupts the intramolecular interaction of capicua to promote cytoplasmic translocation of capicua and tumor growth [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 17. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
- 18. raybiotech.com [raybiotech.com]
- 19. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Activation of extracellular signaling regulated kinase in natural killer cells and monocytes following IL-2 stimulation in vitro and in patients undergoing IL-2 immunotherapy: analysis via dual parameter flow-cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with PF-4136309
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4136309, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] CCR2 and its primary ligand, CCL2 (monocyte chemoattractant protein-1), play a crucial role in the migration and recruitment of monocytes and macrophages to sites of inflammation and tumors.[2][3] By blocking the CCL2/CCR2 signaling axis, this compound effectively inhibits the trafficking of these key immune cells, making it a valuable tool for studying inflammatory diseases and cancer.[2][3] Flow cytometry is an essential technique for quantifying and phenotyping immune cell populations to assess the pharmacodynamic effects of CCR2 antagonists like this compound.[2] These application notes provide detailed protocols for the flow cytometric analysis of immune cells following treatment with this compound.
Principle of Action
This compound is an orally bioavailable small molecule that specifically binds to CCR2, preventing the binding of CCL2.[2][3] This inhibition of receptor activation blocks downstream signaling pathways, including intracellular calcium mobilization and ERK phosphorylation, thereby impeding cell migration.[1] CCR2 is predominantly expressed on monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs).[6] Therefore, treatment with this compound is expected to reduce the presence of these cell populations in peripheral blood and tissues.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide an example of expected results from flow cytometry analysis.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | IC50 |
| CCR2 | Human | Binding Affinity | 5.2 nM[1][3][5] |
| CCR2 | Human | Chemotaxis | 3.9 nM[1] |
| CCR2 | Human | Whole Blood Assay | 19 nM[1] |
| CCR2 | Mouse | Binding Affinity | 17 nM[1][3] |
| CCR2 | Mouse | Chemotaxis | 16 nM[1] |
| CCR2 | Rat | Binding Affinity | 13 nM[1][3] |
| CCR2 | Rat | Chemotaxis | 2.8 nM[1] |
Table 2: Example Flow Cytometry Panel for Human Peripheral Blood Mononuclear Cells (PBMCs)
| Target Antigen | Fluorochrome | Purpose |
| CD45 | e.g., APC-H7 | Identify hematopoietic cells |
| CD14 | e.g., FITC | Identify monocytes |
| CD16 | e.g., PE-Cy7 | Differentiate monocyte subsets |
| CCR2 | e.g., PE | Target engagement and cell identification |
| HLA-DR | e.g., PerCP-Cy5.5 | Monocyte subset characterization |
| Viability Dye | e.g., Zombie Aqua™ | Exclude dead cells |
Table 3: Example Flow Cytometry Panel for Mouse Splenocytes or Tissue Infiltrating Leukocytes
| Target Antigen | Fluorochrome | Purpose |
| CD45 | e.g., AF700 | Identify hematopoietic cells |
| CD11b | e.g., PE-Cy7 | Identify myeloid cells |
| F4/80 | e.g., APC | Identify macrophages |
| Ly6C | e.g., PerCP-Cy5.5 | Differentiate inflammatory monocytes |
| CCR2 | e.g., PE | Target engagement and cell identification |
| Viability Dye | e.g., Zombie Aqua™ | Exclude dead cells |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human PBMCs with this compound
1. Materials:
-
This compound
-
DMSO (vehicle control)
-
Human PBMCs
-
RPMI-1640 with 10% FBS
-
FACS tubes
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., Human TruStain FcX™)
-
Antibodies (see Table 2)
-
Viability dye
-
Flow cytometer
2. Procedure:
-
Cell Culture and Treatment:
-
Thaw and culture human PBMCs in RPMI-1640 with 10% FBS.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with desired concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for a specified time (e.g., 2-24 hours) at 37°C and 5% CO2.
-
-
Cell Staining:
-
Harvest cells and wash with Flow Cytometry Staining Buffer.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Wash cells and resuspend in Flow Cytometry Staining Buffer.
-
Block Fc receptors with Fc block for 10-15 minutes at 4°C.
-
Add the antibody cocktail (Table 2) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
Resuspend cells in an appropriate volume for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on viable, single cells.
-
Identify CD45+ hematopoietic cells.
-
Within the CD45+ population, gate on monocyte subsets based on CD14 and CD16 expression (Classical: CD14++CD16-, Intermediate: CD14++CD16+, Non-classical: CD14+CD16++).
-
Analyze the expression of CCR2 on each monocyte subset.
-
Protocol 2: Analysis of Murine Splenocytes or Tissue Infiltrating Leukocytes after In Vivo this compound Treatment
1. Materials:
-
This compound formulated for in vivo administration
-
Vehicle control
-
Mice
-
PBS
-
Collagenase/Dispase and DNase I (for tissue digestion)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS tubes
-
Flow Cytometry Staining Buffer
-
Fc block (e.g., anti-mouse CD16/CD32)
-
Antibodies (see Table 3)
-
Viability dye
-
Flow cytometer
2. Procedure:
-
In Vivo Treatment:
-
Administer this compound or vehicle to mice via the desired route (e.g., oral gavage).
-
-
Sample Preparation:
-
Spleen: Harvest the spleen and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using RBC Lysis Buffer.
-
Tissue (e.g., tumor, inflamed tissue): Perfuse the tissue with PBS. Mince the tissue and digest with an enzyme cocktail (e.g., Collagenase/Dispase and DNase I). Filter the cell suspension through a 70 µm strainer and lyse red blood cells.
-
-
Cell Staining:
-
Follow the staining procedure as described in Protocol 1, using the antibody panel in Table 3 and a mouse-specific Fc block.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on viable, single, CD45+ cells.
-
Identify myeloid populations based on CD11b expression.
-
Within the CD11b+ gate, identify macrophages (F4/80+) and inflammatory monocytes (Ly6Chi).
-
Analyze the frequency of these populations and their CCR2 expression levels.
-
Visualizations
Caption: Inhibition of CCL2-mediated signaling by this compound.
Caption: General workflow for flow cytometry analysis.
References
- 1. Human Blood Monocyte Subsets: A New Gating Strategy Defined Using Cell Surface Markers Identified by Mass Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage of PF-4136309 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4136309, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[4][5] By blocking the CCL2/CCR2 signaling axis, this compound has been investigated for its potential therapeutic benefits in various inflammatory diseases and cancers.[2][6] These application notes provide detailed protocols for the preparation and oral gavage administration of this compound in rats for preclinical research.
Data Presentation
In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Assay Type |
| CCR2 | Human | 5.2 | Binding Assay |
| CCR2 | Mouse | 17 | Binding Assay |
| CCR2 | Rat | 13 | Binding Assay |
| Chemotaxis | Human | 3.9 | Chemotaxis Assay |
| Chemotaxis | Mouse | 16 | Chemotaxis Assay |
| Chemotaxis | Rat | 2.8 | Chemotaxis Assay |
| Calcium Mobilization | - | 3.3 | Signaling Assay |
| ERK Phosphorylation | - | 0.5 | Signaling Assay |
Data compiled from multiple sources.[1][2][7][8]
Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit | Dosing |
| Bioavailability | 78 | % | Oral |
| Tmax (Time to Peak Concentration) | 1.2 | hours | Oral |
| Half-life (t1/2) | 2.5 | hours | Intravenous |
Data from a study involving oral administration.[1][7]
Experimental Protocols
Formulation of this compound for Oral Gavage
This compound is sparingly soluble in aqueous solutions and requires a suitable vehicle for oral administration.[9] Below are several recommended formulation protocols. The choice of vehicle may depend on the specific experimental requirements and institutional guidelines.
Protocol 1: Ethanol (B145695), PEG300, Tween-80, and Saline Formulation
This protocol yields a clear solution suitable for oral gavage.
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound in ethanol (e.g., 50 mg/mL).
-
In a sterile tube, add 100 µL of the ethanol stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is well-mixed before administration.
Protocol 2: Corn Oil Formulation
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Corn oil
-
Sterile tubes and syringes
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound in ethanol (e.g., 50 mg/mL).
-
In a sterile tube, add 100 µL of the ethanol stock solution.
-
Add 900 µL of corn oil and mix thoroughly until a uniform suspension is achieved.
Protocol 3: SBE-β-CD in Saline Formulation
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
20% (w/v) Captisol® (SBE-β-CD) in sterile saline
-
Sterile tubes and syringes
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound in ethanol (e.g., 50 mg/mL).
-
In a sterile tube, add 100 µL of the ethanol stock solution.
-
Add 900 µL of 20% SBE-β-CD in saline and mix thoroughly.
Oral Gavage Administration Protocol in Rats
This protocol outlines the standard procedure for administering a compound via oral gavage to rats.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (16-18 gauge with a ball tip for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the accurate dosing volume. A common dosing volume is 5-10 mL/kg.
-
Properly restrain the rat to immobilize the head and align it with the body.[10] This can be achieved by gently scruffing the back of the neck.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length by placing the tip of the gavage needle at the rat's last rib and the hub at the corner of the mouth.[10] Mark the needle at the level of the incisors to ensure proper depth and avoid insertion into the trachea.
-
-
Administration:
-
Attach the syringe containing the calculated dose of this compound formulation to the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10]
-
The needle should pass smoothly without resistance. If the animal struggles or gasps, the needle may be in the trachea and should be immediately withdrawn.[10]
-
Once the needle is at the predetermined depth, slowly administer the formulation.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Visualizations
Caption: Experimental workflow for this compound oral gavage in rats.
Caption: this compound mechanism of action on the CCR2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ouv.vt.edu [ouv.vt.edu]
Troubleshooting & Optimization
PF-4136309 solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of PF-4136309 in aqueous buffers. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound (also known as INCB8761) is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its hydrophobic nature leads to very low solubility in aqueous solutions, with a reported solubility of less than 0.1 mg/mL in water.[3] This poor aqueous solubility can lead to precipitation when diluting stock solutions made in organic solvents (like DMSO) into aqueous buffers or cell culture media, a common issue known as "antisolvent precipitation."[4] This can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[5][6] It is highly soluble in DMSO, with concentrations of ≥ 34 mg/mL being achievable.[3] It is critical to use anhydrous, high-purity DMSO from a freshly opened bottle, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[7][8]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you encounter difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.[8] Avoid excessive heat to prevent compound degradation.
-
Sonication: Use an ultrasonic water bath for short periods to aid dissolution by breaking up particulate matter.[8][9]
-
Vortexing: Vigorous vortexing for 1-2 minutes can also facilitate dissolution.[8]
Q4: How can I prevent my this compound from precipitating when I add it to my aqueous buffer or cell culture medium?
A4: To prevent precipitation upon dilution into aqueous solutions, the following strategies are recommended:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[8]
-
Use of Co-solvents and Surfactants: For in vivo or specific in vitro applications, formulations containing co-solvents like PEG300 and surfactants like Tween-80 can be used to maintain solubility.[3][6]
-
Carrier Proteins: The addition of a carrier protein such as bovine serum albumin (BSA) to the media can sometimes help maintain the solubility of hydrophobic compounds.[10]
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately to minimize the chance of precipitation over time.[9]
Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A5: The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity. While many cell lines can tolerate up to 0.5% DMSO, sensitive cell lines, particularly primary cells, may require a final DMSO concentration of 0.1% or lower.[8] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to assess any effects of the solvent on your cells.[9]
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 34 mg/mL (59.80 mM) | Use of fresh, anhydrous DMSO is critical as it is hygroscopic.[3][7] |
| Ethanol | 133.33 mg/mL (234.49 mM) | Ultrasonic assistance may be needed.[3] |
| Water | < 0.1 mg/mL | Practically insoluble.[3] |
Table 2: Formulations for In Vitro and In Vivo Use
| Formulation Components | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | A clear solution is obtained.[3] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | A clear solution is obtained.[3] |
| 10% EtOH, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | A clear solution is obtained.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | A clear solution is obtained.[3] |
| 0.5% Methylcellulose in saline water | 10 mg/mL | Forms a suspension; requires sonication.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[9]
-
Weighing: Accurately weigh the desired amount of the compound. For small quantities (e.g., ≤10 mg), it is recommended to dissolve the entire contents of the vial to avoid weighing inaccuracies.[9]
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes until the compound is completely dissolved.[8]
-
Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for a few minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[7]
Protocol 2: Preparation of a Working Solution for Cell Culture (Example: 10 µM Final Concentration)
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C.[10]
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in fresh, anhydrous DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This helps in achieving a more accurate final dilution and better dispersion in the aqueous medium.[11]
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium. For a 1:1000 final dilution to achieve 10 µM from a 10 mM stock, add 1 µL of the stock solution to 1 mL of media. It is crucial to add the DMSO stock to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.[10]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to prevent PF-4136309 precipitation in cell media
Welcome to the technical support center for PF-4136309. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as INCB8761, is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its ligand, CCL2 (also known as MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and within the tumor microenvironment.[2][5] By blocking the CCL2/CCR2 signaling axis, this compound inhibits the migration of these immune cells, thereby modulating inflammatory responses and potentially altering the tumor microenvironment.[2][3] It has been investigated for its therapeutic potential in inflammatory diseases and various cancers, including pancreatic cancer.[6]
Q2: I'm observing precipitation of this compound when I add my DMSO stock solution to my cell culture media. Why is this happening?
A2: This phenomenon is commonly referred to as "crashing out" or "antisolvent precipitation" and is a frequent issue with hydrophobic compounds like this compound.[7][8] this compound is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water.[1][2] When your concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the DMSO rapidly disperses, exposing this compound to a solvent in which it has very low solubility. This abrupt change in the solvent environment causes the compound to exceed its solubility limit and form a precipitate.[8]
Q3: What are the key physicochemical properties of this compound I should be aware of?
A3: Understanding the physicochemical properties of this compound is crucial for proper handling and use in experiments. Key properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 568.59 g/mol | [1][2][9] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility in DMSO | ≥ 34 mg/mL (59.80 mM) to 100 mg/mL (175.87 mM) | [1][9][10] |
| Solubility in Ethanol | 133.33 mg/mL (234.49 mM); requires sonication | [1] |
| Aqueous Solubility | < 0.1 mg/mL (insoluble) | [1] |
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[7][11] While some cell lines may tolerate up to 0.5%, it is critical to perform a vehicle control experiment (media with the same final concentration of DMSO) to determine the specific tolerance of your cell line.[11][12]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Media
This is the most common issue encountered. The following steps can help mitigate or prevent this problem.
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. Action: Decrease the final working concentration. If a high concentration is necessary, consider using a formulation with solubilizing agents, though this may impact your experimental system. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[7] Action: Perform a serial or stepwise dilution of the stock solution in pre-warmed (37°C) culture media.[7] Add the compound dropwise while gently vortexing the media.[7][13] |
| High Solvent Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Action: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[7][11] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Action: Always pre-warm your cell culture media to 37°C before adding the this compound solution. |
Issue 2: this compound Precipitates Over Time in the Incubator
Sometimes, the compound may appear to be in solution initially but precipitates over the course of a longer incubation period.
| Possible Cause | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[7] Serum-free media can sometimes be more prone to precipitation. Action: If possible, try a different basal media formulation. For serum-free conditions, consider adding a carrier protein like bovine serum albumin (BSA) to help maintain solubility. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[14] Action: Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[7] |
| Temperature Fluctuations | Repeatedly removing plates from the incubator can cause temperature changes that may affect the compound's solubility.[8] Action: Minimize the time your experimental plates are outside the incubator. |
| pH Instability | As cells metabolize, they can produce acidic waste products that lower the pH of the medium, which can affect the solubility of some compounds.[14] Action: Ensure your incubator's CO2 level is calibrated correctly for the sodium bicarbonate concentration in your medium to maintain stable pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder. For small quantities (e.g., ≤10 mg), it is often recommended to dissolve the entire contents of the vial to avoid inaccuracies from handling small powder amounts.[15][16]
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 1 mg of this compound (MW = 568.59 g/mol ):
-
Volume (µL) = (0.001 g / (568.59 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 175.87 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved.[16][17]
-
Sonication (Optional): If the compound does not fully dissolve, use an ultrasonic water bath for short bursts to aid dissolution.[12][16] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[17][18] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[16][19]
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
This protocol describes the proper technique for diluting the concentrated DMSO stock solution into the aqueous cell culture medium to prevent precipitation.
Procedure:
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate Volumes: Determine the volume of the 10 mM this compound stock solution needed to achieve your desired final concentration in the media. Ensure the final DMSO concentration remains at or below 0.1%.
-
Stepwise Dilution (Recommended): a. Prepare an intermediate dilution of your stock solution in pre-warmed media. For example, dilute your 10 mM stock 1:10 in media to create a 1 mM intermediate solution. b. Add the required volume of this intermediate solution to your final volume of pre-warmed media.
-
Direct Dilution (with caution): a. While gently vortexing or swirling the pre-warmed media, add the calculated volume of the this compound stock solution dropwise.[7]
-
Mix Thoroughly: Immediately after adding the stock solution, mix the medium well by gentle vortexing or inverting the tube to ensure a homogenous solution.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Mechanism of action of this compound.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF 4136309 - AdisInsight [adisinsight.springer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. captivatebio.com [captivatebio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
PF-4136309 stability and storage conditions
This technical support center provides essential information on the stability and storage of PF-4136309, a potent and selective CCR2 antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are outlined below.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. Storage at -20°C or -80°C is recommended for long-term stability.
Q3: Is this compound stable at room temperature?
A3: this compound is considered stable enough for short-term handling at ambient temperatures, such as during shipping, which can last for a few weeks.[1] However, for long-term storage, the recommended temperature conditions should be followed.
Q4: What solvents can be used to dissolve this compound?
A4: this compound is soluble in organic solvents such as DMSO.[1][2] It is not soluble in water.[1]
Q5: How stable is this compound in aqueous solutions?
A5: While specific data for this compound is limited, benzamide (B126) derivatives, the chemical class to which this compound belongs, can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to prepare aqueous dilutions freshly and use them promptly.
Q6: Is this compound sensitive to light?
A6: It is recommended to store this compound in the dark.[1] As a general precaution for small molecule inhibitors, exposure to direct light should be minimized to prevent potential photodegradation. A formal photostability study would be required to fully characterize its light sensitivity.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration |
| Solid | Dry, Dark | 0 - 4°C | Short-term (days to weeks) |
| Dry, Dark | -20°C | Long-term (months to years) | |
| In DMSO | Aliquoted | -20°C | Up to 3 months |
| In DMSO | Aliquoted | -80°C | 6 months to 1 year |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 50 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent system and storage condition.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Record the initial peak area and purity.
-
Storage: Store the remaining stock solution under the desired storage conditions (e.g., 4°C, -20°C, -80°C). Protect from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot of the stored solution.
-
Sample Preparation and Analysis: Prepare the sample for analysis in the same manner as the initial time point and analyze it using the same stability-indicating method.
-
Data Evaluation: Compare the peak area and purity of the stored sample to the initial time point. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.
Mandatory Visualization
References
Potential off-target effects of PF-4136309
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PF-4136309.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism involves binding to CCR2 and preventing the interaction of its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[2][3] This inhibition blocks downstream signaling pathways, ultimately hindering the migration of monocytes and macrophages to sites of inflammation and tumors.[2][4]
Q2: What are the known off-target effects of this compound?
The primary documented off-target effect of this compound is the weak inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][3][5] In vitro studies have shown that this compound inhibits the hERG potassium current with an IC50 of 20 μM.[1][3] It is important to note that the compound has demonstrated high selectivity for CCR2 over a panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 1 μM.[3]
Q3: Does this compound interact with cytochrome P450 (CYP) enzymes?
This compound is not a significant inhibitor of major cytochrome P450 enzymes.[1] Studies have shown that the IC50 values against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are all greater than 30 μM.[1] Furthermore, it does not induce CYP enzymes at concentrations up to 30 μM.[1]
Q4: Were any significant adverse effects observed in clinical trials that could be attributed to off-target effects?
A Phase 1b clinical trial of this compound in combination with nab-paclitaxel and gemcitabine (B846) for metastatic pancreatic ductal adenocarcinoma reported a high incidence of pulmonary toxicity.[6] While the synergistic effect with the combination therapy is a concern, a direct causal link to a specific off-target effect of this compound alone was not definitively established in the study.[6] Other dose-limiting toxicities observed included dysesthesia, diarrhea, and hypokalemia.[6]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed in my in vitro experiment.
-
Question: I am observing a cellular response that is not consistent with CCR2 inhibition. Could this be an off-target effect of this compound?
-
Answer: It is possible. While this compound is highly selective, off-target effects can occur, especially at higher concentrations. The known off-target activity is on the hERG channel, which could affect cellular electrophysiology.[1][3] Consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Verify that you are observing inhibition of CCR2 signaling. You can measure downstream effects such as inhibition of CCL2-induced calcium mobilization or ERK phosphorylation.[1]
-
Dose-Response Analysis: Perform a dose-response experiment. Off-target effects may have a different potency profile compared to the on-target effect.
-
Use a Structurally Different CCR2 Antagonist: If possible, use another CCR2 inhibitor with a different chemical structure. If the unexpected phenotype persists, it might be related to the CCR2 pathway itself. If it disappears, it is more likely an off-target effect specific to this compound.
-
hERG Channel Blockade Assessment: If your cellular model is sensitive to changes in potassium channel activity (e.g., cardiomyocytes, neurons), consider assays to assess hERG channel function.
-
Issue 2: In vivo model shows unexpected toxicity.
-
Question: My animal model is exhibiting adverse effects not typically associated with CCR2 antagonism. How can I investigate if this is due to an off-target effect of this compound?
-
Answer: Unexplained in vivo toxicity should be carefully investigated.
-
Pharmacokinetic Analysis: Ensure that the drug exposure levels in your model are within the expected therapeutic range. High concentrations can increase the likelihood of off-target effects. This compound has shown good oral bioavailability in rats and dogs.[1][3]
-
Histopathological Examination: Conduct a thorough histopathological analysis of major organs to identify any tissue-specific damage that might point towards an off-target liability.
-
Cardiovascular Monitoring: Given the known weak interaction with the hERG channel, consider monitoring cardiovascular parameters (e.g., ECG) in your animal model, especially at higher doses.
-
Data on On-Target and Off-Target Activity
Table 1: On-Target Potency of this compound
| Target | Species | Assay | IC50 |
| CCR2 | Human | Radioligand Binding | 5.2 nM |
| CCR2 | Mouse | Radioligand Binding | 17 nM |
| CCR2 | Rat | Radioligand Binding | 13 nM |
| CCR2 | Human | Chemotaxis Assay | 3.9 nM |
| CCR2 | Mouse | Chemotaxis Assay | 16 nM |
| CCR2 | Rat | Chemotaxis Assay | 2.8 nM |
| CCR2 | Human | Whole Blood Assay | 19 nM |
| CCR2-mediated Signaling | Human | Calcium Mobilization | 3.3 nM |
| CCR2-mediated Signaling | Human | ERK Phosphorylation | 0.5 nM |
Data sourced from MedChemExpress.[1]
Table 2: Off-Target Activity of this compound
| Potential Off-Target | Assay | IC50 |
| hERG Potassium Channel | Patch Clamp | 20 μM |
| Cytochrome P450 1A2 (CYP1A2) | Inhibition Assay | >30 μM |
| Cytochrome P450 2C9 (CYP2C9) | Inhibition Assay | >30 μM |
| Cytochrome P450 2C19 (CYP2C19) | Inhibition Assay | >30 μM |
| Cytochrome P450 2D6 (CYP2D6) | Inhibition Assay | >30 μM |
| Cytochrome P450 3A4 (CYP3A4) | Inhibition Assay | >30 μM |
Data sourced from MedChemExpress and an article in ACS Medicinal Chemistry Letters.[1][3]
Experimental Protocols
1. Chemotaxis Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on CCR2-mediated cell migration.
-
Cell Preparation: Isolate primary monocytes or use a cell line expressing CCR2 (e.g., THP-1).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Add a solution containing CCL2 to the lower chamber.
-
Cell Migration: Place the cell suspension in the upper chamber, separated from the lower chamber by a porous membrane.
-
Incubation: Incubate the chamber to allow for cell migration towards the chemoattractant.
-
Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, staining, or using a plate reader-based method.
-
Data Analysis: Calculate the percentage of inhibition of migration at each concentration of this compound and determine the IC50 value.
2. hERG Patch Clamp Assay
This protocol outlines the key steps for evaluating the effect of this compound on the hERG potassium channel.
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293).
-
Electrophysiology Setup: Employ a whole-cell patch-clamp setup.
-
Cell Clamping: Establish a whole-cell recording configuration on a single cell.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.
-
Compound Application: Perfuse the cell with a control solution, followed by solutions containing increasing concentrations of this compound.
-
Current Measurement: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the reduction in the hERG tail current amplitude in the presence of this compound. Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-4136309 hERG Activity and Cardiotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for investigating the hERG activity and potential cardiotoxicity of PF-4136309.
Introduction to this compound and hERG
This compound (also known as INCB8761) is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2)[1][2]. As part of routine safety pharmacology, its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel has been evaluated. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of a potentially fatal arrhythmia called Torsades de Pointes (TdP). This compound has been characterized as a weak hERG inhibitor[1][2][3].
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the hERG activity of this compound.
| Parameter | Value | Assay Type | Reference |
| hERG IC50 | 20 µM | Patch Clamp | [4] |
| hERG Inhibition | 35% at 10 µM | Patch Clamp | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the known hERG activity of this compound?
A1: this compound is considered a weak hERG inhibitor. In a patch clamp assay, it demonstrated an IC50 of 20 µM for inhibition of the hERG potassium current[4]. Another study reported 35% inhibition of the hERG potassium current at a concentration of 10 µM[3].
Q2: My hERG assay results for this compound are inconsistent. What could be the cause?
A2: Inconsistent results can arise from several factors, particularly the compound's physicochemical properties. This compound is known to be poorly soluble in aqueous solutions (< 0.1 mg/mL in water) and soluble in DMSO (≥ 34 mg/mL)[4]. Issues with solubility and compound precipitation in aqueous assay buffers can lead to variability. Refer to the Troubleshooting Guide below for specific recommendations.
Q3: What is the recommended approach for assessing the cardiotoxicity risk of a compound with weak hERG activity like this compound?
A3: The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends a holistic approach that goes beyond solely assessing hERG inhibition[5][6][7]. For a compound with weak hERG activity, it is crucial to evaluate its effects on other key cardiac ion channels, such as the late sodium channel (NaV1.5) and the L-type calcium channel (CaV1.2), to get a more complete picture of its proarrhythmic potential[8][9].
Q4: Are there any known effects of this compound on other cardiac ion channels besides hERG?
A4: Currently, there is no publicly available information on the effects of this compound on other cardiac ion channels such as NaV1.5 or CaV1.2. Given the recommendations of the CiPA paradigm, it is advisable to perform a broader cardiac ion channel panel screening to comprehensively assess the proarrhythmic risk of this compound[8][9].
Q5: Should I be concerned about hERG channel trafficking effects with this compound?
A5: Some compounds can indirectly reduce hERG current by inhibiting the trafficking of the hERG protein to the cell surface[6][10][11]. This is a chronic effect that would not be detected in acute patch clamp experiments. While there is no specific data on this compound's effect on hERG trafficking, a hERG trafficking assay could be considered as part of a comprehensive cardiac safety assessment, especially if there are concerns from other in vitro or in vivo models.
Troubleshooting Guides
Issue 1: Variability and Poor Reproducibility in hERG Patch Clamp Assays
Possible Cause: Poor solubility and precipitation of this compound in aqueous buffer.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Keep the final DMSO concentration in the assay buffer as low as possible (ideally ≤0.1%) to minimize solvent effects and reduce the risk of precipitation.
-
Visual Inspection: Before and during the experiment, visually inspect the compound solutions for any signs of precipitation.
-
Solubility Assessment: If possible, perform a solubility test of this compound in the specific assay buffer used for your experiments.
-
Use of Pluronic F-127: For automated patch clamp systems, the addition of a surfactant like Pluronic F-127 to the extracellular solution can sometimes improve the solubility and prevent adhesion of hydrophobic compounds to the microfluidic channels.
-
Fresh Solutions: Prepare fresh compound dilutions from a DMSO stock solution immediately before each experiment.
Issue 2: Lower than Expected Potency in Thallium Flux Assays
Possible Cause: Assay interference or limitations of the thallium flux assay for weak inhibitors.
Troubleshooting Steps:
-
Positive Control: Ensure that a known potent hERG inhibitor (e.g., dofetilide, E-4031) shows the expected potency in your assay to validate the assay performance.
-
Compound Autofluorescence: Check if this compound exhibits autofluorescence at the excitation and emission wavelengths used in the thallium flux assay, as this can interfere with the signal.
-
Confirm with Electrophysiology: The thallium flux assay is a surrogate for ion channel activity. For a compound with weak activity, it is highly recommended to confirm the results using the gold-standard manual or automated patch clamp electrophysiology.
Issue 3: Interpreting the Cardiotoxicity Risk of a 20 µM hERG IC50
Possible Cause: Uncertainty about the clinical relevance of weak hERG inhibition.
Troubleshooting Steps:
-
Determine Therapeutic Plasma Concentrations: The risk of cardiotoxicity is related to the safety margin, which is the ratio of the hERG IC50 to the maximum therapeutic plasma concentration (Cmax). Obtain in vivo pharmacokinetic data to determine the expected clinical Cmax of this compound. A large safety margin (e.g., >30-fold) generally indicates a lower risk.
-
CiPA-Recommended Multi-Ion Channel Assessment: As per the CiPA paradigm, evaluate the effects of this compound on other key cardiac ion channels (e.g., NaV1.5 peak and late current, CaV1.2)[8][9]. A compound that also blocks depolarizing currents (NaV1.5 or CaV1.2) may have a lower proarrhythmic risk than a "pure" hERG blocker, as these effects can be counteracting.
-
In Silico Modeling: Utilize in silico models of the human ventricular action potential to integrate the effects of this compound on multiple ion channels and predict its overall effect on the action potential duration and proarrhythmic risk.
-
Human iPSC-Derived Cardiomyocyte (hiPSC-CM) Assays: Use hiPSC-CMs to assess the integrated effects of this compound on cardiac electrophysiology in a more physiologically relevant system.
Experimental Protocols
Automated Patch Clamp hERG Assay
This protocol is a general guideline for assessing hERG inhibition using an automated patch clamp system.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture the cells according to standard protocols.
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Make serial dilutions in DMSO and then dilute into the extracellular solution to the final desired concentrations. Ensure the final DMSO concentration is consistent across all solutions and does not exceed 0.1%.
-
Automated Patch Clamp Run:
-
Load the cell suspension, extracellular and intracellular solutions, and compound plates onto the automated patch clamp instrument.
-
Initiate the automated process of cell capture, seal formation, and whole-cell configuration.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Establish a stable baseline recording in the vehicle control solution.
-
Apply increasing concentrations of this compound sequentially, allowing the current to reach a steady-state at each concentration.
-
Include a positive control (e.g., E-4031) at the end of the experiment to confirm channel block.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Thallium Flux Assay for hERG Screening
This protocol provides a general method for a high-throughput fluorescence-based assay to screen for hERG inhibition.
Methodology:
-
Cell Plating: Plate hERG-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions. Incubate to allow for dye uptake and de-esterification.
-
Compound Addition: Add this compound at various concentrations to the wells. Include vehicle controls (e.g., 0.1% DMSO) and a positive control (e.g., a known hERG blocker). Incubate for a sufficient time to allow for compound binding.
-
Stimulation and Detection:
-
Place the plate in a fluorescence plate reader.
-
Add a stimulus buffer containing thallium to all wells to open the hERG channels.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence signal upon thallium addition for each well.
-
Normalize the signal to the vehicle control to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the concentration and fit the data to determine the IC50.
-
Visualizations
Caption: Preclinical in vitro cardiac safety assessment workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. fda.gov [fda.gov]
- 8. criver.com [criver.com]
- 9. Cardiac Ion Channel Portfolio - Cardiac Panel - ICE Bioscience [en.ice-biosci.com]
- 10. Frontiers | Development of a High-Throughput Flow Cytometry Assay to Monitor Defective Trafficking and Rescue of Long QT2 Mutant hERG Channels [frontiersin.org]
- 11. Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-4136309 Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo concentration of PF-4136309 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[3][4] This interaction is crucial for the recruitment of monocytes and macrophages to sites of inflammation and tumors.[3][5] By inhibiting this signaling pathway, this compound can modulate inflammatory responses and the tumor microenvironment.[3][6]
Q2: What is the signaling pathway affected by this compound?
A2: this compound blocks the CCL2/CCR2 signaling axis. When CCL2 binds to CCR2, a G protein-coupled receptor, it activates several downstream signaling cascades.[5][7] These include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/STAT pathway.[7] Inhibition of these pathways by this compound ultimately prevents cellular responses like chemotaxis, proliferation, and survival of CCR2-expressing cells.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of PF-4136309
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo vehicle formulation and delivery of PF-4136309. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by blocking the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[3][4][5] This inhibition disrupts the downstream signaling pathways, which can play a role in various physiological and pathological processes, including inflammation, angiogenesis, and tumor cell migration and proliferation.[3][4][5]
Q2: What are the solubility characteristics of this compound?
A2: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1] To achieve solubility in aqueous-based vehicles for in vivo administration, it is often necessary to first dissolve the compound in an organic solvent before dilution.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in organic solvents can also be stored at -20°C for at least one month. It is not recommended to store aqueous solutions for more than one day.[1]
Q4: Is this compound orally bioavailable?
A4: Yes, this compound is orally bioavailable.[3][5] Studies in rats and dogs have shown good oral bioavailability.[6]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the preparation and in vivo administration of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Formulation | - Poor solubility of this compound in the chosen vehicle. - Incorrect order of solvent addition. - Temperature changes affecting solubility. | 1. Optimize Vehicle Composition: Test different co-solvents (e.g., DMSO, ethanol, PEG300) and surfactants (e.g., Tween-80) to improve solubility. 2. Correct Solvent Addition: Always dissolve this compound completely in the organic solvent (e.g., ethanol or DMSO) before adding aqueous components. Add the aqueous solution slowly while vortexing. 3. Use Solubilizing Agents: Consider using agents like SBE-β-CD to enhance aqueous solubility. 4. Gentle Warming and Sonication: Use a warm water bath or sonication to aid dissolution, but be mindful of the compound's stability. |
| Precipitation Upon Injection | - "Salting out" effect when the formulation mixes with physiological fluids. - High concentration of the organic co-solvent. | 1. Reduce Co-solvent Concentration: Minimize the percentage of the organic solvent in the final formulation. 2. Test Different Formulations: A formulation with a combination of a co-solvent and a surfactant at lower individual concentrations may be more stable upon injection. 3. Administer Slowly: A slower injection rate can allow for better mixing with physiological fluids and reduce the risk of precipitation. |
| Inconsistent or Suboptimal In Vivo Efficacy | - Insufficient drug exposure due to rapid clearance. - Poor absorption from the administration site. - Degradation of the compound in the formulation. | 1. Adjust Dosing Regimen: Consider more frequent dosing or a higher dose, based on pharmacokinetic data. 2. Optimize Formulation for Sustained Release: For subcutaneous or intramuscular injections, an oil-based vehicle may create a depot effect for slower release. 3. Prepare Fresh Formulations: Always prepare the dosing solution fresh on the day of the experiment to avoid degradation. |
| Adverse Events at the Injection Site (for subcutaneous administration) | - Irritation caused by the vehicle components (e.g., high concentration of DMSO). - Precipitation of the compound at the injection site. | 1. Minimize Irritating Solvents: Keep the final concentration of solvents like DMSO as low as possible. 2. Rotate Injection Sites: If multiple injections are required, rotate the site of administration. 3. Ensure Complete Dissolution: Visually inspect the formulation for any particulate matter before injection. |
Experimental Protocols
Below are examples of vehicle formulations that have been used for the in vivo delivery of this compound. Researchers should optimize the formulation based on their specific experimental needs.
Vehicle Formulation Data
| Protocol | Vehicle Composition | Achievable Solubility | Administration Route |
| 1 | 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Not specified |
| 2 | 10% Ethanol, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Not specified |
| 3 | 10% Ethanol, 90% Corn oil | Not specified | Not specified |
| 4 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Not specified |
Note: The percentages shown for the solvents indicate their volumetric ratio in the final prepared solution. It is recommended to prepare the working solution for in vivo experiments freshly on the same day.
Detailed Methodology for Protocol 1
-
Prepare a stock solution of this compound in ethanol. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of ethanol. Gentle warming or sonication can be used to aid dissolution.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the this compound/ethanol stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix again.
-
Slowly add saline to the mixture while vortexing to reach the final volume.
-
Visually inspect the final formulation to ensure it is a clear solution.
Signaling Pathway and Experimental Workflow Diagrams
CCR2 Signaling Pathway
Caption: CCR2 signaling is blocked by this compound.
Experimental Workflow for In Vivo Formulation
Caption: Workflow for preparing and using this compound in vivo.
References
- 1. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of CCR2 inhibitor-loaded lipid micelles on inflammatory cell migration and cardiac function after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained inhibition of CC-chemokine receptor-2 via intraarticular deposition of polymeric microplates in post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with INCB8761
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INCB8761 (also known as PF-4136309). Our aim is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide
Inconsistent results with INCB8761 can arise from various factors, from compound handling to experimental design. This guide addresses common issues in a question-and-answer format.
Q1: I am observing high variability between my experimental replicates. What could be the cause?
High variability can stem from issues with compound solubility and stability. INCB8761 is soluble in DMSO but not in water.[1] Improper dissolution can lead to inaccurate concentrations in your assays.
-
Recommendation: Always prepare fresh stock solutions in DMSO. For aqueous-based assays, ensure the final DMSO concentration is low and consistent across all wells to avoid solvent effects. For in vivo studies, specific formulation protocols should be followed.[2] If precipitation is observed, gentle heating and/or sonication can aid dissolution.[2]
Q2: My in vitro assay results are not reproducible. What should I check?
Beyond solubility, consider the following:
-
Compound Stability: Store the compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1] Stock solutions can be stored at 0-4°C for short periods or -20°C for longer durations.[1] Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Ensure consistent incubation times, temperatures, and cell densities. Since INCB8761 is a CCR2 antagonist, the expression level of CCR2 in your cell line is critical and should be verified.
-
Ligand Concentration: The potency of an antagonist is dependent on the concentration of the agonist (e.g., CCL2/MCP-1) used. Ensure you are using a consistent and appropriate concentration of the chemokine ligand in your assays.
Q3: I am not observing the expected inhibitory effect in my cell-based assays.
-
Mechanism of Action: INCB8761 is a specific antagonist of the CCR2 receptor and works by preventing the binding of its ligand, CCL2 (MCP-1).[1][3] This action inhibits downstream signaling events like intracellular calcium mobilization and ERK phosphorylation.[2][3] Confirm that your assay is designed to measure these downstream effects.
-
Cell Line Integrity: Verify the identity and health of your cell line. Ensure that the cells express functional CCR2.
-
Concentration Range: You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of INCB8761? A: INCB8761 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[2][3][4] It competitively binds to CCR2, preventing the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[1][3] This blocks the downstream signaling cascade, thereby inhibiting the recruitment of monocytes and macrophages to sites of inflammation.[1]
Q: What are the recommended solvents and storage conditions for INCB8761? A: INCB8761 is soluble in DMSO.[1] It is not soluble in water.[1] For storage, keep the solid compound in a dry, dark environment at 0-4°C for short-term use or -20°C for long-term storage.[1] Stock solutions in DMSO should be stored at -20°C.[1]
Q: What are the known off-target effects of INCB8761? A: INCB8761 is a highly selective CCR2 antagonist.[3][5] At a concentration of 1 µM, it showed no significant inhibitory activity against a panel of over 50 ion channels and other G-protein coupled receptors, including CCR1, CCR3, CCR5, CXCR3, and CXCR5.[3] However, it does exhibit weak inhibition of the hERG potassium channel with an IC50 of 20 µM.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for INCB8761.
Table 1: In Vitro Potency of INCB8761
| Assay | Species | IC50 |
| CCR2 Antagonism | Human | 5.2 nM |
| Mouse | 17 nM | |
| Rat | 13 nM | |
| Chemotaxis | Human | 3.9 nM |
| Mouse | 16 nM | |
| Rat | 2.8 nM | |
| Intracellular Calcium Mobilization | - | 3.3 nM |
| ERK Phosphorylation | - | 0.5 nM |
| Whole Blood Assay | Human | 19 nM |
Data sourced from MedChemExpress and ACS Medicinal Chemistry Letters.[2][3]
Table 2: In Vivo Pharmacokinetics of INCB8761
| Species | Dose (Oral) | Tmax | Half-life | Oral Bioavailability |
| Rat | 10 mg/kg | 1.2 h | 2.4 h | 78% |
| Dog | 10 mg/kg | 0.25 h | 2.5 h | 78% |
Data sourced from ACS Medicinal Chemistry Letters.[2][3]
Experimental Protocols
1. In Vitro Chemotaxis Assay (General Protocol)
-
Culture cells expressing CCR2 (e.g., monocytes or a transfected cell line) in appropriate media.
-
Harvest and resuspend cells in assay buffer.
-
Pre-incubate the cells with various concentrations of INCB8761 or vehicle control (DMSO) for a specified time.
-
Add the cell suspension to the upper chamber of a chemotaxis plate (e.g., a Transwell plate).
-
Add CCL2 (MCP-1) to the lower chamber as a chemoattractant.
-
Incubate the plate to allow for cell migration.
-
Quantify the number of migrated cells in the lower chamber using a cell viability assay or by cell counting.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of INCB8761.
2. In Vivo Formulation for Oral Administration (Example)
This is an example protocol and may require optimization for your specific experimental needs.[2]
-
Prepare a stock solution of INCB8761 in an appropriate solvent like DMSO.
-
For a final formulation, add the DMSO stock solution to a vehicle such as corn oil. For example, to prepare a 1 mg/mL solution, add 100 µL of a 10 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly.[2]
-
Alternatively, a formulation using PEG300, Tween-80, and saline can be prepared. For instance, add 100 µL of a 10 mg/mL DMSO stock to 400 µL PEG300, mix, then add 50 µL Tween-80, mix again, and finally add 450 µL of saline.[2]
-
Always prepare fresh formulations immediately before use.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: PF-4136309 and Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on using PF-4136309 in primary cell cultures, with a focus on troubleshooting potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as MCP-1) to CCR2, thereby inhibiting downstream signaling pathways involved in the migration and infiltration of monocytes and macrophages to sites of inflammation.[2] This makes it a valuable tool for studying the role of the CCL2/CCR2 axis in various diseases.
Q2: What are the known on-target IC50 values for this compound?
A2: this compound is a highly potent CCR2 antagonist with the following reported half-maximal inhibitory concentrations (IC50):
| Species/Assay | IC50 Value | Reference |
| Human CCR2 Binding | 5.2 nM | [1] |
| Mouse CCR2 Binding | 17 nM | [1] |
| Rat CCR2 Binding | 13 nM | [1] |
| Human Chemotaxis | 3.9 nM | [1] |
| Human Whole Blood Assay | 19 nM | [1] |
| Intracellular Calcium Mobilization | 3.3 nM | [1] |
| ERK Phosphorylation | 0.5 nM | [1] |
Q3: Is this compound known to have off-target effects?
A3: At concentrations significantly higher than its on-target IC50 values, this compound has been shown to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel with an IC50 of 20 μM.[1][3] Inhibition of the hERG channel can be a source of cardiotoxicity and may contribute to cytotoxicity in various cell types at high concentrations. This compound is not a significant inhibitor of major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with IC50 values greater than 30 μM.[1]
Q4: I am observing high levels of cell death in my primary cell cultures after treatment with this compound. What are the potential causes?
A4: High cytotoxicity in primary cells can stem from several factors:
-
High Concentration: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. Concentrations exceeding the intended therapeutic range for CCR2 inhibition may lead to off-target effects and subsequent cell death. The hERG channel inhibition at 20 μM is a key consideration.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at concentrations above 0.1%.
-
Compound Purity: Impurities in the this compound batch could contribute to unexpected cytotoxicity.
-
Cell Health and Density: The initial health, passage number, and seeding density of your primary cells can significantly influence their susceptibility to cytotoxic effects.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Symptoms:
-
Significant decrease in cell viability (e.g., >20-30%) at nanomolar concentrations intended for CCR2 antagonism.
-
Morphological changes indicative of cell death (e.g., rounding, detachment, membrane blebbing).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm CCR2 Expression: | Verify that your primary cell type expresses CCR2 at the protein level using methods like flow cytometry or western blotting. If expression is low or absent, the observed effects are likely off-target. |
| 2 | Perform a Dose-Response Curve: | Conduct a comprehensive dose-response experiment to determine the cytotoxic concentration 50 (CC50) of this compound for your specific primary cell type. This will help establish a therapeutic window. |
| 3 | Optimize Solvent Concentration: | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below 0.1% and include a vehicle-only control in all experiments. |
| 4 | Assess Compound Solubility: | Visually inspect the culture medium for any signs of compound precipitation, which can cause non-specific toxicity. |
| 5 | Use a Structurally Unrelated CCR2 Antagonist: | If available, test a different CCR2 antagonist with a distinct chemical structure. If the cytotoxicity is not replicated, the effect is likely specific to this compound's chemical properties and not on-target CCR2 inhibition. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Symptoms:
-
High variability in cell viability data across different experimental days or different batches of primary cells.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Cell Culture Conditions: | Use primary cells from the same donor and with a consistent low passage number for a set of experiments. Standardize seeding density and ensure high cell viability (>95%) before starting treatment. |
| 2 | Prepare Fresh Compound Dilutions: | Aliquot the this compound stock solution to minimize freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment to avoid degradation. |
| 3 | Implement Rigorous Quality Control: | Regularly test for mycoplasma contamination, which can alter cellular responses to drugs. |
| 4 | Use Multiple Donors: | If feasible, test this compound on primary cells from multiple donors to determine if the observed cytotoxicity is donor-specific. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary cells of interest
-
This compound
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 10 nM to 50 µM to cover both on-target and potential off-target effects. Include a vehicle-only control (e.g., medium with the highest DMSO concentration used) and a positive control for maximum LDH release (provided in the kit).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with desired concentrations of this compound for a specific duration. Include vehicle-treated and positive control (e.g., staurosporine) groups.
-
Cell Harvesting:
-
For suspension cells, gently collect by centrifugation.
-
For adherent cells, detach using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to avoid membrane damage.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible (within 1 hour).
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
References
Technical Support Center: The Impact of Serum on PF-4136309 In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activity of PF-4136309, with a specific focus on the influence of serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as INCB8761, is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 is a G-protein coupled receptor that, upon binding its ligand CCL2 (also known as MCP-1), triggers downstream signaling pathways involved in the migration and infiltration of monocytes and macrophages to sites of inflammation.[2][3] By blocking the interaction between CCL2 and CCR2, this compound inhibits these signaling events, which include intracellular calcium mobilization and ERK phosphorylation, thereby reducing the recruitment of inflammatory cells.[1][2][3]
Q2: What are the reported in vitro IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the assay type and species. It's important to note that these values are typically determined in experimental conditions with low or no serum content.
Q3: How does the presence of serum in my cell culture medium affect the in vitro activity of this compound?
A3: The presence of serum in cell culture medium can significantly decrease the apparent potency of this compound.[4] This is primarily due to the binding of the compound to serum proteins, such as albumin.[4] This protein binding reduces the free concentration of this compound available to interact with the CCR2 receptor on the cell surface.[4] this compound has a reported free fraction of 23% in human serum, indicating that a substantial portion of the compound is bound to serum proteins.[5]
Troubleshooting Guide
Issue: Higher than expected IC50 value for this compound in a cell-based assay.
This is a common observation when transitioning from biochemical assays or using different cell culture conditions. Here are potential causes and solutions:
| Potential Cause | Recommended Solution |
| Serum Protein Binding | This compound binds to serum proteins, reducing its free concentration. The IC50 value will likely be higher in the presence of serum.[4][5] |
| 1. Quantify the serum effect: Perform a dose-response experiment in both serum-free and serum-containing (e.g., 10% FBS) medium to determine the fold-shift in the IC50 value. | |
| 2. Reduce serum concentration: If your cell type allows, perform the assay in a lower serum concentration (e.g., 0.5-2% FBS) or in serum-free media.[6] Be sure to validate that cell health and signaling are not compromised in low-serum conditions. | |
| 3. Use a single lot of serum: Different batches of fetal bovine serum (FBS) can have varying protein compositions, leading to variability. For a series of related experiments, use the same lot of FBS to ensure consistency.[4] | |
| Sub-optimal Assay Conditions | The concentration of the CCR2 ligand (e.g., CCL2) may be too high, requiring a higher concentration of this compound for effective competition. |
| 1. Optimize agonist concentration: Determine the EC50 of the CCR2 agonist in your assay and use a concentration around the EC80 for antagonist screening. This will provide a sufficient window for observing inhibition.[7] | |
| 2. Standardize incubation times: Pre-incubate the cells with this compound in the serum-containing medium for a consistent period before adding the chemoattractant to allow for binding equilibrium to be reached.[4] | |
| Cell Health and Density | Unhealthy cells or inconsistent cell seeding can lead to variable and unreliable results. |
| 1. Ensure consistent cell seeding: Use a single-cell suspension and mix gently between pipetting to ensure even cell distribution.[7] | |
| 2. Monitor cell viability: Perform a cytotoxicity assay to ensure that the observed effects are not due to this compound being toxic to the cells at the tested concentrations.[7] | |
| 3. Avoid edge effects: In microplates, wells on the perimeter are prone to evaporation. Avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[7] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 (nM) |
| CCR2 Binding | Human | 5.2[1] |
| Mouse | 17[1] | |
| Rat | 13[1] | |
| Chemotaxis | Human | 3.9[1] |
| Mouse | 16[1] | |
| Rat | 2.8[1] | |
| Whole Blood Assay | Human | 19[1] |
| Calcium Mobilization | Human | 3.3[1] |
| ERK Phosphorylation | Human | 0.5[1] |
Table 2: Serum Protein Binding of this compound
| Parameter | Species | Value |
| Free Fraction | Human | 23%[5] |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Potency in a Chemotaxis Assay
Objective: To quantify the shift in the IC50 value of this compound in the presence and absence of serum.
Materials:
-
CCR2-expressing cells (e.g., THP-1)
-
Serum-free cell culture medium
-
Complete cell culture medium (containing 10% FBS)
-
This compound
-
Recombinant human CCL2 (MCP-1)
-
Chemotaxis chamber (e.g., Transwell plate)
-
Cell viability assay reagent (e.g., Calcein-AM)
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells to a sufficient density. On the day of the experiment, harvest and resuspend the cells in both serum-free medium and complete medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in both serum-free and complete medium.
-
Assay Setup:
-
Add the CCL2 ligand (at its EC80 concentration) to the lower wells of the chemotaxis chamber in both serum-free and complete medium.
-
In separate tubes, pre-incubate the cell suspensions with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add the pre-incubated cell suspensions to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined optimal time for cell migration (e.g., 3-4 hours).
-
Quantification of Migration:
-
Remove the inserts and discard the non-migrated cells from the top of the membrane with a cotton swab.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye that measures viable cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value in both serum-free and serum-containing conditions.
-
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the impact of serum.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating PF-4136309 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-4136309's in vivo target engagement with alternative C-C chemokine receptor 2 (CCR2) antagonists. The information presented is supported by experimental data to assist in the evaluation and selection of appropriate research tools for studying the CCL2/CCR2 signaling axis.
The CCL2/CCR2 Signaling Pathway and Point of Intervention
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattrapctant protein-1 (MCP-1), is a key chemokine that recruits CCR2-expressing cells, primarily monocytes and macrophages, to sites of inflammation and tumors.[1] This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression. This compound and its alternatives are small molecule antagonists that bind to CCR2, blocking the downstream signaling cascade initiated by CCL2 and thereby inhibiting the migration of these immune cells.[2]
Comparative Analysis of In Vitro Potency
The in vitro potency of CCR2 antagonists is a primary indicator of their potential efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its alternatives against human, mouse, and rat CCR2.
| Compound | Target Species | IC50 (nM) | Assay Type |
| This compound | Human | 5.2[3] | CCR2 Binding |
| Mouse | 17[3] | CCR2 Binding | |
| Rat | 13[3] | CCR2 Binding | |
| INCB3344 | Human | 5.1 | CCR2 Binding |
| Mouse | 9.5 | CCR2 Binding | |
| RS-504393 | Human | 98 | CCR2b Binding |
| Human | 330 | MCP-1 Chemotaxis |
In Vivo Target Engagement: A Comparative Overview
Validating that a compound engages its target in a living organism is a critical step in drug development. For CCR2 antagonists, this is often demonstrated by measuring the reduction of circulating inflammatory monocytes or the inhibition of macrophage infiltration into tissues.
| Compound | Animal Model | Key Findings |
| This compound | Orthotopic Murine Pancreatic Cancer | Depleted inflammatory monocytes and macrophages from the primary tumor and premetastatic liver, leading to enhanced anti-tumor immunity.[4][5] |
| INCB3344 | Thioglycollate-Induced Peritonitis (Mouse) | Dose-dependent suppression of monocyte influx: 36% at 30 mg/kg, 55% at 60 mg/kg, and 73% at 100 mg/kg.[6] |
| RS-504393 | Pressure Overload-Induced Cardiac Remodeling (Mouse) | A dose of 2 mg/kg suppressed the increase in CCR2+ infiltrating macrophages in the heart.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key experiments used to validate the in vivo target engagement of CCR2 antagonists.
Experimental Workflow for In Vivo Target Engagement Validation
The following diagram illustrates a general workflow for assessing the in vivo efficacy of a CCR2 antagonist.
Flow Cytometry for Quantifying Inflammatory Monocytes
Objective: To quantify the population of CCR2-expressing inflammatory monocytes in peripheral blood following treatment with a CCR2 antagonist.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD11b, Ly6C for mice; CD45, CD14, CCR2 for humans)
-
Flow cytometer
Procedure:
-
Collect whole blood from treated and vehicle control animals.
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.
-
Wash the remaining cells with PBS and resuspend in FACS Buffer.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS Buffer to remove unbound antibodies.
-
Resuspend the cells in FACS Buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on the inflammatory monocyte population (e.g., for mice: CD45+ CD11b+ Ly6Chigh).
-
Compare the percentage of inflammatory monocytes between treated and control groups to determine the extent of target engagement.
Ex Vivo pERK Phosphorylation Assay in Whole Blood
Objective: To measure the functional consequence of CCR2 antagonism by assessing the inhibition of CCL2-induced phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling molecule.
Materials:
-
Heparinized whole blood
-
Recombinant human CCL2 (MCP-1)
-
Fixation Buffer (e.g., paraformaldehyde-based)
-
Permeabilization Buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14) and intracellular pERK.
-
Flow cytometer
Procedure:
-
Collect heparinized whole blood from subjects at various time points after administration of the CCR2 antagonist.
-
Aliquot whole blood into tubes.
-
Stimulate the blood with a predetermined optimal concentration of CCL2 for a short period (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.
-
Immediately stop the stimulation by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against a monocyte marker (e.g., CD14) and phosphorylated ERK (pERK).
-
Wash the cells to remove excess antibodies.
-
Acquire data on a flow cytometer, gating on the monocyte population.
-
Determine the median fluorescence intensity (MFI) of pERK in the stimulated versus unstimulated samples for each time point.
-
Calculate the percent inhibition of CCL2-induced pERK phosphorylation at each post-dose time point relative to the pre-dose baseline.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inflammatory monocyte mobilization decreases patient survival in pancreatic cancer: a role for targeting the CCL2/CCR2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammatory monocyte mobilization decreases patient survival in pancreatic cancer: a role for targeting the CCL2/CCR2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CCR2+ Monocyte-Derived Infiltrating Macrophages Are Required for Adverse Cardiac Remodeling During Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
PF-4136309 versus other CCR2 inhibitors
A Comparative Guide to PF-4136309 and Other CCR2 Inhibitors for Researchers
This guide provides a detailed comparison of the CCR2 inhibitor this compound with other notable inhibitors of the C-C chemokine receptor type 2 (CCR2). The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons based on available experimental data.
Introduction to this compound
This compound, also known as INCB8761, is a potent, selective, and orally bioavailable small-molecule antagonist of the CCR2 receptor.[1][2][3] It functions by specifically binding to CCR2 and preventing the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[2][4] This action inhibits the downstream signaling pathways that are crucial for the migration and infiltration of monocytes and macrophages to sites of inflammation and tumors.[2][4] Developed by Pfizer, this compound has been investigated for its therapeutic potential in inflammatory diseases and cancer.[2][5] However, its development for hepatic fibrosis, pain, and pancreatic cancer has been discontinued (B1498344).[5] A phase 1b clinical trial in combination with chemotherapy for metastatic pancreatic cancer raised concerns about pulmonary toxicity and did not demonstrate a significant improvement in efficacy.[6]
The CCR2 Signaling Pathway
The CCL2-CCR2 signaling axis is a key player in the immune response and is implicated in the pathogenesis of various diseases, including inflammatory conditions and cancer.[7][8] CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, dendritic cells, and memory T cells.[8][9] The binding of the chemokine CCL2 to CCR2 initiates a cascade of intracellular signaling events. These signaling pathways, including PI3K/Akt, MAPK/p38, and JAK/STAT, regulate a variety of cellular processes such as chemotaxis, cell survival, proliferation, and angiogenesis.[7][10][11][12] By blocking this initial binding step, CCR2 inhibitors like this compound can effectively modulate these pathological processes.
Comparative Analysis of CCR2 Inhibitors
This compound is one of several small-molecule inhibitors developed to target the CCR2 receptor. Below is a quantitative comparison of its in vitro potency against other known CCR2 antagonists.
| Inhibitor | Target(s) | Human CCR2 IC50 (Binding Assay) | Human CCR2 IC50 (Chemotaxis Assay) | Mouse CCR2 IC50 (Binding Assay) | Rat CCR2 IC50 (Binding Assay) | Notes |
| This compound | CCR2 | 5.2 nM[1][2] | 3.9 nM[1][13] | 17 nM[1][2] | 13 nM[1][2] | Orally bioavailable, discontinued development.[1][5] |
| INCB3344 | CCR2 | 5.1 nM[14] | 3.8 nM[14] | 9.5 nM[14] | - | Potent and selective CCR2 antagonist.[14] |
| RS504393 | CCR2 (CCR1 at higher conc.) | 98 nM[14] | - | - | - | Selective for CCR2 over CCR1.[14] |
| RS-102895 | CCR2 | 360 nM[14] | - | - | - | No effect on CCR1.[14] |
| MK0812 | CCR2 | - | - | - | - | Identified as most potent in a calcium influx assay comparing 10 inhibitors.[15] |
| Cenicriviroc | CCR2 & CCR5 | - | - | - | - | Dual inhibitor.[14] |
| BMS-813160 | CCR2 & CCR5 | - | - | - | - | Dual inhibitor.[14] |
| CCX140 | CCR2 | - | - | - | - | Showed positive results in a Phase II trial for diabetic nephropathy.[16] |
| CCX872-B | CCR2 | - | - | - | - | Advanced to clinical trials. |
Experimental Methodologies
The data presented in this guide are derived from a variety of standard preclinical assays designed to characterize the potency and selectivity of enzyme inhibitors.
Radioligand Binding Assays
-
Objective: To determine the affinity of an inhibitor for its target receptor by measuring the displacement of a radiolabeled ligand.
-
General Protocol:
-
Cell membranes expressing the CCR2 receptor are prepared.
-
A constant concentration of a radiolabeled CCR2 ligand (e.g., [125I]CCL2) is incubated with the cell membranes.
-
Increasing concentrations of the test inhibitor (e.g., this compound) are added to the mixture.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value, the concentration of inhibitor required to displace 50% of the radiolabeled ligand, is calculated.
-
Chemotaxis Assays
-
Objective: To measure the ability of an inhibitor to block the migration of cells towards a chemoattractant.
-
General Protocol:
-
A multi-well plate with a porous membrane separating an upper and lower chamber is used (e.g., a Boyden chamber).
-
Cells expressing CCR2 (e.g., monocytes or THP-1 cells) are placed in the upper chamber.
-
A chemoattractant (e.g., CCL2) is placed in the lower chamber to create a concentration gradient.
-
The test inhibitor is added to the upper chamber with the cells at various concentrations.
-
The plate is incubated for a period to allow cell migration through the membrane.
-
The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
The IC50 value is determined as the inhibitor concentration that causes a 50% reduction in cell migration.
-
In Vivo Pharmacokinetic Studies
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in a living organism.
-
General Protocol (for Oral Bioavailability):
-
The test compound (this compound) is administered to animal models (e.g., rats, dogs) via both intravenous (IV) and oral (PO) routes in separate groups.[13]
-
Blood samples are collected at multiple time points after administration.
-
The concentration of the drug in the plasma is measured using analytical techniques like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated for both routes of administration.[13]
-
Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * 100.
-
Conclusion
This compound is a well-characterized, potent, and selective CCR2 antagonist that has provided valuable insights into the therapeutic potential of targeting the CCL2-CCR2 axis. While its clinical development was halted, the preclinical data available for this compound serves as an important benchmark for the evaluation of new and existing CCR2 inhibitors.[5][6] As evidenced by the comparative data, several other compounds, such as INCB3344 and MK0812, exhibit similar or potentially superior potency.[14][15] Furthermore, the development of dual CCR2/CCR5 inhibitors like Cenicriviroc and the clinical progress of molecules like CCX140 highlight the ongoing and evolving strategies within this field of research.[14][16] Researchers are encouraged to consider the specific attributes of each inhibitor, including its selectivity profile and stage of development, when designing experiments to investigate the role of CCR2 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR2 Antagonist PF-04136309 | Semantic Scholar [semanticscholar.org]
- 5. PF 4136309 - AdisInsight [adisinsight.springer.com]
- 6. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Next-IO™ Anti-CCL2/CCR2 Axis Targeted Therapeutic Antibody Program - Creative Biolabs [creative-biolabs.com]
- 10. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 13. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
A Comparative Guide to the Efficacy of PF-4136309 and Cenicriviroc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two chemokine receptor antagonists, PF-4136309 and Cenicriviroc. The information presented is collated from publicly available preclinical and clinical data to assist researchers in understanding their respective mechanisms, potencies, and therapeutic potential.
Introduction
Chemokine receptors, particularly CCR2 and CCR5, are pivotal mediators of inflammatory cell recruitment and are implicated in the pathogenesis of numerous inflammatory and fibrotic diseases. Consequently, they have emerged as attractive therapeutic targets. This guide focuses on two such antagonists: this compound, a selective CCR2 antagonist, and Cenicriviroc, a dual antagonist of CCR2 and CCR5. While both compounds aim to modulate inflammatory responses, their distinct receptor-binding profiles suggest different therapeutic applications and efficacy.
Mechanism of Action
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] Its mechanism of action is centered on blocking the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is a key driver for the migration of monocytes and macrophages to sites of inflammation.[4] The clinical development of this compound was discontinued (B1498344) for indications of pancreatic cancer and hepatic fibrosis.
Cenicriviroc (CVC) is a dual antagonist of both CCR2 and C-C chemokine receptor 5 (CCR5).[6][7] This dual antagonism allows it to inhibit the recruitment of a broader range of immune cells. In addition to blocking CCL2/CCR2-mediated monocyte and macrophage migration, Cenicriviroc also inhibits the actions of CCL5 (RANTES), a ligand for CCR5, which is involved in the trafficking of T-cells, macrophages, and other immune cells.[6] Furthermore, CCR5 is expressed on hepatic stellate cells, and its blockade may directly inhibit fibrogenesis.[6] Cenicriviroc has been extensively studied in the context of non-alcoholic steatohepatitis (NASH) and liver fibrosis.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Cenicriviroc, providing a comparative overview of their in vitro potency and clinical efficacy.
Table 1: In Vitro Potency of this compound and Cenicriviroc
| Parameter | This compound | Cenicriviroc |
| Target(s) | CCR2 | CCR2 / CCR5 |
| Receptor Binding IC50 (Human) | 5.2 nM (CCR2)[2] | Not explicitly reported in reviewed sources |
| Receptor Binding IC50 (Mouse) | 17 nM (CCR2)[2] | Not explicitly reported in reviewed sources |
| Receptor Binding IC50 (Rat) | 13 nM (CCR2)[2] | Not explicitly reported in reviewed sources |
| Chemotaxis IC50 (Human) | 3.9 nM (CCL2-induced)[2] | Not explicitly reported in reviewed sources |
| Chemotaxis IC50 (Mouse) | 16 nM (CCL2-induced)[2] | Not explicitly reported in reviewed sources |
| Chemotaxis IC50 (Rat) | 2.8 nM (CCL2-induced)[2] | Not explicitly reported in reviewed sources |
| Calcium Mobilization IC50 | 3.3 nM[2] | Not explicitly reported in reviewed sources |
| ERK Phosphorylation IC50 | 0.5 nM[2] | Not explicitly reported in reviewed sources |
Table 2: Clinical Efficacy of Cenicriviroc in NASH with Liver Fibrosis (CENTAUR Phase 2b Study)
| Endpoint (at Year 1) | Cenicriviroc (150 mg daily) | Placebo | p-value |
| ≥1-stage improvement in fibrosis with no worsening of NASH | 20% | 10% | 0.02 |
| ≥2-point improvement in NAS with no worsening of fibrosis | 16% | 19% | 0.52 |
| Resolution of steatohepatitis with no worsening of fibrosis | 8% | 6% | 0.49 |
NASH: Nonalcoholic Steatohepatitis; NAS: NAFLD Activity Score.
It is important to note that the Phase 3 AURORA trial of Cenicriviroc did not meet its primary endpoint for fibrosis improvement at 12 months.
Signaling Pathways
The binding of chemokines to their receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the key pathways affected by this compound and Cenicriviroc.
Caption: CCR2 signaling cascade and the inhibitory action of this compound.
Caption: Cenicriviroc's dual inhibitory action on CCR2 and CCR5 signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Cell Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with human CCR2 or CCR5).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well filter plate, add the cell membrane preparation, a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-CCL2 for CCR2 or [¹²⁵I]-CCL5 for CCR5), and serial dilutions of the test compound (this compound or Cenicriviroc).
-
Incubate the plate to allow binding to reach equilibrium.
-
Wash the plate to remove unbound radioligand.
-
Measure the radioactivity remaining on the filter using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Preparation:
-
Use a cell line that endogenously expresses the chemokine receptor of interest (e.g., THP-1 monocytes for CCR2).
-
Culture the cells and serum-starve them for several hours before the assay to enhance their responsiveness.
-
Harvest the cells and resuspend them in a serum-free assay medium.
-
-
Assay Procedure:
-
Use a transwell plate with a porous membrane (e.g., 5 µm pore size).
-
In the lower chamber of the wells, add the assay medium containing the chemoattractant (e.g., CCL2).
-
In the upper chamber (the transwell insert), add the cell suspension pre-incubated with various concentrations of the antagonist (this compound or Cenicriviroc) or vehicle control.
-
Incubate the plate for a sufficient time to allow for cell migration (typically 2-4 hours).
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the migrated cells by counting under a microscope or by using a fluorescent dye and a plate reader.
-
Determine the IC50 value for the inhibition of chemotaxis.[8]
-
In Vivo Model of Liver Fibrosis (Thioacetamide-Induced)
This animal model is used to assess the in vivo efficacy of antifibrotic compounds.
-
Model Induction:
-
Administer thioacetamide (B46855) (TAA) to rats or mice via intraperitoneal injection or in drinking water to induce chronic liver injury and fibrosis.
-
-
Treatment:
-
Randomly assign animals to treatment groups: vehicle control, and Cenicriviroc at various doses (e.g., 20 mg/kg/day).
-
Administer the treatment orally once daily for the duration of the study.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood and liver tissue.
-
Histology: Stain liver sections with Sirius Red to visualize and quantify collagen deposition (a marker of fibrosis).
-
Gene Expression: Measure the mRNA levels of pro-fibrotic genes (e.g., Collagen Type 1a1, TGF-β) in liver tissue using quantitative real-time PCR.
-
Protein Expression: Assess the protein levels of fibrosis markers (e.g., α-smooth muscle actin) by Western blotting or immunohistochemistry.
-
Biochemical Analysis: Measure liver enzyme levels (e.g., ALT, AST) in the serum.
-
Caption: Workflow for evaluating in vivo antifibrotic efficacy.
Conclusion
This compound and Cenicriviroc are both potent antagonists of chemokine receptors with the potential to modulate inflammatory and fibrotic processes. This compound demonstrates high in vitro potency and selectivity for CCR2. However, the discontinuation of its clinical development limits the availability of in vivo efficacy data, particularly in the context of fibrosis.
In contrast, Cenicriviroc, with its dual CCR2/CCR5 antagonism, has been extensively evaluated in both preclinical models of fibrosis and large-scale clinical trials for NASH. While it showed promise in a Phase 2b study by significantly improving liver fibrosis, it ultimately failed to meet its primary endpoint in a Phase 3 trial.
For researchers, the choice between these molecules as tool compounds would depend on the specific research question. This compound is a valuable tool for specifically interrogating the role of the CCR2 pathway, while Cenicriviroc allows for the simultaneous investigation of both CCR2 and CCR5 signaling. The comprehensive clinical data available for Cenicriviroc also provides a valuable reference for the translation of preclinical findings to the clinical setting in the field of inflammatory and fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Showdown: PF-4136309 versus RS 504393 in Antagonizing Cellular Migration
For researchers in immunology, oncology, and inflammatory diseases, the C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target. The targeted inhibition of this receptor can effectively block the chemotactic migration of monocytes and macrophages to sites of inflammation and tumors. This guide provides a comprehensive comparison of two prominent CCR2 antagonists, PF-4136309 and RS 504393, with a focus on their performance in chemotaxis assays.
This objective analysis presents quantitative data on their inhibitory potency, detailed experimental protocols for assessing their function, and visual diagrams of the underlying signaling pathways and experimental workflows to aid researchers in making informed decisions for their specific research needs.
Quantitative Performance: A Tale of Two Potencies
The inhibitory efficacy of this compound and RS 504393 has been evaluated in various in vitro assays. The following tables summarize their half-maximal inhibitory concentrations (IC50) for CCR2 binding and, more critically for functional assessment, for the inhibition of CCL2-induced chemotaxis. It is important to note that while the data is compiled from reliable sources, direct comparisons should be interpreted with the understanding that experimental conditions may have varied between studies.
Table 1: CCR2 Binding Affinity
This table highlights the concentration of each antagonist required to displace 50% of a radiolabeled ligand from the human CCR2 receptor.
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | Radioligand Binding | Human CCR2 | 5.2[1][2] |
| RS 504393 | Radioligand Binding | Human CCR2 | 89 - 98[3][4][5] |
Table 2: Inhibition of Chemotaxis
This table presents the IC50 values for the inhibition of cell migration induced by the CCR2 ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).
| Compound | Assay Type | Stimulus | IC50 (nM) |
| This compound | Chemotaxis | CCL2 (MCP-1) | 3.9[1][2] |
| RS 504393 | Chemotaxis | CCL2 (MCP-1) | 330[3][5] |
The data clearly indicates that this compound exhibits significantly higher potency in both binding to the CCR2 receptor and in functionally inhibiting the chemotactic response of cells towards a CCL2 gradient.
The Mechanism of Action: Blocking the Chemotactic Cascade
The binding of the chemokine CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This signaling is essential for orchestrating the directed migration of cells, a process known as chemotaxis. Both this compound and RS 504393 act as antagonists, effectively blocking the binding of CCL2 to CCR2 and thereby inhibiting the downstream signaling pathways that lead to cellular migration.
The following diagram illustrates the simplified signaling pathway initiated by CCL2 binding to CCR2 and the point of intervention for the antagonists.
Upon activation by CCL2, CCR2 engages G proteins, which in turn activate downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[1][4][6] These pathways converge to regulate the cytoskeletal rearrangements and cellular machinery necessary for directed cell movement. By blocking the initial binding of CCL2, this compound and RS 504393 prevent the initiation of this entire signaling cascade, thus inhibiting chemotaxis.
Experimental Protocols: Measuring Chemotaxis Inhibition
The most common method for evaluating the efficacy of CCR2 antagonists in inhibiting cell migration is the in vitro chemotaxis assay, often performed using a Transwell or Boyden chamber system. This assay quantifies the ability of a compound to block the migration of CCR2-expressing cells towards a chemoattractant, typically CCL2.
Transwell Chemotaxis Assay Protocol
Objective: To determine the IC50 value of a CCR2 antagonist in inhibiting CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., human monocytic cell line THP-1, or primary monocytes)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% Bovine Serum Albumin - BSA)
-
Recombinant human CCL2 (MCP-1)
-
This compound or RS 504393
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size for monocytes)
-
24-well plates
-
Cell viability assay reagent (e.g., Calcein-AM or CellTiter-Glo®)
-
Plate reader for fluorescence or luminescence detection
Procedure:
-
Cell Preparation:
-
Culture CCR2-expressing cells to a sufficient density.
-
The day before the assay, serum-starve the cells by culturing them in a low-serum medium (e.g., 0.5% FBS) for 12-24 hours. This enhances their responsiveness to the chemoattractant.
-
On the day of the assay, harvest the cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
-
Antagonist Pre-treatment:
-
Prepare serial dilutions of the CCR2 antagonist (this compound or RS 504393) in chemotaxis medium.
-
In separate tubes, incubate the cell suspension with the various concentrations of the antagonist (or a vehicle control) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
To the lower wells of a 24-well plate, add 600 µL of chemotaxis medium containing CCL2 at a pre-determined optimal concentration for inducing migration. Include negative control wells containing only chemotaxis medium.
-
Carefully place the Transwell inserts into each well.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration sufficient for cell migration (typically 2-4 hours for monocytes, but this should be optimized for the specific cell type).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a cell viability assay. For example, add a fluorescent dye like Calcein-AM to the lower chamber, incubate as per the manufacturer's instructions, and measure the fluorescence using a plate reader. The signal intensity is directly proportional to the number of migrated cells.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram outlines the general workflow for a Transwell chemotaxis assay.
Conclusion
Both this compound and RS 504393 are effective antagonists of the CCR2 receptor, capable of inhibiting CCL2-induced chemotaxis. However, the available data consistently demonstrates that This compound is a significantly more potent inhibitor than RS 504393, exhibiting lower IC50 values in both receptor binding and functional chemotaxis assays. For researchers seeking a highly potent and selective tool to investigate the role of the CCL2/CCR2 axis in their experimental models, this compound represents a superior choice. The selection of the appropriate antagonist will ultimately depend on the specific requirements of the study, including the desired concentration range and the experimental system being utilized. This guide provides the foundational data and methodologies to assist in making that critical decision.
References
- 1. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of PF-4136309 through CCR2 Knockdown: A Comparative Guide
This guide provides a comprehensive comparison of pharmacological inhibition of C-C chemokine receptor 2 (CCR2) using PF-4136309 and genetic knockdown of CCR2. It is intended for researchers, scientists, and drug development professionals interested in validating the on-target effects of CCR2 antagonists. This document summarizes key experimental data, provides detailed methodologies for relevant experiments, and visualizes critical pathways and workflows.
The C-C motif chemokine ligand 2 (CCL2)-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and tumors.[1][2] This axis is implicated in the progression of various diseases, including cancer, inflammatory conditions, and pain.[3][4] this compound is a potent, selective, and orally bioavailable antagonist of CCR2, developed to inhibit this pathway.[5][6] To ensure that the observed effects of this compound are indeed due to its interaction with CCR2, it is crucial to compare its pharmacological effects with those of genetic knockdown of the CCR2 gene.
The CCR2 Signaling Pathway
Upon binding of its ligand, primarily CCL2, CCR2 activates several downstream signaling cascades.[3][7] These pathways, including PI3K/Akt, MAPK/p38, and JAK/STAT, play vital roles in cell survival, proliferation, migration, and angiogenesis.[3][8][9]
Caption: The CCL2-CCR2 signaling cascade.
Pharmacological Profile of this compound
This compound (also known as INCB8761) is a small molecule antagonist that specifically binds to CCR2 and prevents the binding of its ligand, CCL2.[1][10] This action blocks the subsequent activation of downstream signaling pathways.[1] The inhibitory potency of this compound has been characterized in various in vitro assays.
| Assay | Species | IC50 (nM) | Reference |
| CCR2 Binding | Human | 5.2 | [5][11] |
| Mouse | 17 | [5] | |
| Rat | 13 | [5] | |
| Chemotaxis | Human | 3.9 | [2][5] |
| Mouse | 16 | [5] | |
| Rat | 2.8 | [5] | |
| Calcium Mobilization | Human | 3.3 | [5] |
| ERK Phosphorylation | Human | 0.5 | [5] |
| Whole Blood Assay | Human | 19 | [2][5] |
Comparison of CCR2 Knockdown and this compound Inhibition
Validating the effects of a pharmacological inhibitor with a genetic approach is a cornerstone of rigorous drug development. CCR2 knockdown using small interfering RNA (siRNA) offers a direct method to assess the consequences of reduced CCR2 expression, providing a benchmark against which the specificity of this compound can be measured.
| Effect | CCR2 Knockdown (siRNA) | This compound |
| Mechanism | Reduces CCR2 mRNA and protein levels.[12] | Competitively antagonizes CCL2 binding to the CCR2 receptor.[1][10] |
| Monocyte Migration | Drastically reduces migration of Ly-6Chigh monocytes towards CCL2 (MCP-1).[12] | Potently inhibits monocyte chemotaxis.[2][5] |
| In vivo Monocyte Levels | Reduces the number of Ly-6Chigh monocytes in the hearts of mice with autoimmune myocarditis by 69%.[13][14] | In a clinical study, decreased levels of CD14+CCR2+ inflammatory monocytes in peripheral blood.[4] |
| Immune Cell Population | Deletion of CCR2 in a mouse model decreased the proportion of PD-1+ T cells in CD8+ CTLs from ~60% to 20%.[15] | A study in pancreatic cancer patients showed reduced tumor-associated macrophages (TAMs) in tumors.[4] |
| Tumor Growth | CCR2 knockout in mouse models can inhibit tumor growth and metastasis.[8][15] | In combination with chemotherapy, showed clinical activity in a Phase Ib study for pancreatic cancer.[4] |
Alternative Pharmacological Inhibitors of CCR2
Several other small molecule antagonists targeting CCR2 have been developed. A comparison of their potencies provides context for the activity of this compound.
| Inhibitor | Target(s) | Human CCR2 IC50 (nM) | Reference |
| This compound | CCR2 | 5.2 | [11] |
| INCB3344 | CCR2 | 5.1 | [11] |
| RS504393 | CCR2 (also CCR1 at higher conc.) | 98 | [7][11] |
| RS-102895 | CCR2 | 360 | [11] |
| Cenicriviroc | CCR2 / CCR5 | - | [11] |
| BMS-813160 | CCR2 / CCR5 | - | [11] |
Experimental Protocols
CCR2 Knockdown using siRNA
This protocol describes a general workflow for siRNA-mediated knockdown of CCR2 in a cell line, such as the mouse macrophage line J774A.1, followed by validation.[12]
Caption: Experimental workflow for CCR2 knockdown and validation.
Methodology:
-
siRNA Preparation:
-
Cell Culture and Transfection:
-
Plate cells (e.g., J774A.1 macrophages) in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
For each well, dilute the siRNA (e.g., to a final concentration of 10 nM) in serum-free medium.[12]
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): After incubation, extract total RNA from the cells. Synthesize cDNA and perform qPCR using primers specific for CCR2 and a housekeeping gene (e.g., GAPDH) for normalization.[12] A significant decrease in CCR2 mRNA levels in siRNA-treated cells compared to controls confirms knockdown at the transcript level.
-
Western Blot: Lyse the cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CCR2. Use an antibody for a loading control (e.g., β-actin). A reduced band intensity for CCR2 in treated cells indicates successful protein knockdown.[12]
-
Chemotaxis Assay (Boyden Chamber)
This assay measures the migratory response of cells to a chemoattractant, which is a key function mediated by CCR2.
Methodology:
-
Cell Preparation: Harvest cells (either CCR2 knockdown cells and controls, or cells pre-treated with this compound/vehicle) and resuspend them in serum-free medium.
-
Assay Setup:
-
Use a Boyden chamber or a multi-well plate with a porous membrane insert (e.g., 8 µm pores).
-
Add medium containing a chemoattractant (e.g., 10-100 ng/mL CCL2) to the lower chamber.
-
Add the cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C.
-
Quantification:
-
Remove non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. A significant reduction in cell migration towards CCL2 in the knockdown or this compound-treated group compared to the control group indicates effective inhibition of CCR2 function.[12]
-
Flow Cytometry for Immune Cell Phenotyping
This technique is used to identify and quantify specific immune cell populations based on cell surface markers.
Methodology:
-
Sample Preparation: Prepare single-cell suspensions from tissues (e.g., blood, spleen, or tumor).[4][14] This may involve red blood cell lysis for blood samples or enzymatic digestion for solid tissues.
-
Antibody Staining:
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against specific cell surface markers.
-
For example, to identify inflammatory monocytes, one could use antibodies against CD45 (pan-leukocyte marker), CD11b (myeloid marker), Ly-6C, and CCR2.[4]
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The instrument excites the fluorophores and detects the emitted light, allowing for the quantification of cells expressing each marker.
-
Data Analysis: Use analysis software to "gate" on specific populations (e.g., first gate on CD45+ cells, then on myeloid cells, and then quantify the percentage of CCR2+ cells). Comparing the percentages of these populations between treatment groups (e.g., this compound vs. vehicle, or CCR2 knockout vs. wild-type mice) reveals the in vivo effect on immune cell trafficking.[4][15]
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 8. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Therapeutic siRNA silencing in inflammatory monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Silencing of CCR2 in myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CCL2-CCR2 axis recruits tumor associated macrophages to induce immune evasion through PD-1 signaling in esophageal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Player: Leveraging (s)-PF-4136309 as a Negative Control in CCR2 Research
For researchers in immunology, oncology, and drug development, the C-C chemokine receptor 2 (CCR2) presents a compelling therapeutic target. Its role in recruiting monocytes and macrophages to sites of inflammation and tumorigenesis is well-established. The small molecule PF-4136309 has emerged as a potent and selective antagonist of CCR2, enabling detailed investigation of the CCL2/CCR2 signaling axis. However, robust scientific inquiry demands rigorous controls. This guide illuminates the critical role of (s)-PF-4136309, the inactive enantiomer of the pharmacologically active molecule, as an essential negative control for validating experimental findings.
The stereochemistry of a molecule is paramount to its biological activity. In the case of this compound, the (r)-enantiomer is the active antagonist of the CCR2 receptor, while the (s)-enantiomer is reported to be inactive.[1] This stereochemical distinction provides a powerful tool for researchers: the ability to distinguish between the specific effects of CCR2 antagonism and any potential off-target or non-specific effects of the chemical scaffold. By employing (s)-PF-4136309 alongside its active counterpart, researchers can ensure that their observed biological outcomes are a direct result of CCR2 inhibition.
Performance Comparison: Active vs. Inactive Enantiomers
The defining characteristic of a negative control is its lack of activity at the target of interest. Experimental data from the initial discovery of this compound demonstrates this principle clearly. While the active enantiomer potently inhibits CCR2, the (s)-enantiomer shows no significant activity at a concentration of 1 µM in a CCR2 binding assay.[1]
| Compound | Target | Assay Type | Activity (IC50) |
| (r)-PF-4136309 (Active Enantiomer) | Human CCR2 | Binding Assay | Potent (specific value not publicly disclosed) |
| Human CCR2 | Chemotaxis Assay | Potent (specific value not publicly disclosed) | |
| (s)-PF-4136309 (Negative Control) | Human CCR2 | Binding Assay | Inactive at 1 µM [1] |
This stark difference in activity underscores the suitability of (s)-PF-4136309 as a negative control. Any cellular or physiological response observed in the presence of the active (r)-enantiomer but absent with the (s)-enantiomer can be confidently attributed to the specific blockade of the CCR2 receptor.
Experimental Protocols: A Framework for Robust Investigation
To effectively utilize (s)-PF-4136309 as a negative control, it should be incorporated into experiments in parallel with the active (r)-enantiomer and a vehicle control. Below are detailed methodologies for key experiments where this comparison is crucial.
CCR2 Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from the CCR2 receptor.
Objective: To confirm the lack of binding of (s)-PF-4136309 to the CCR2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR2.
-
Assay Buffer: Use a suitable binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% BSA, pH 7.1).
-
Competition Assay:
-
Incubate the CCR2-expressing cell membranes with a constant concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).
-
Add increasing concentrations of either (r)-PF-4136309 or (s)-PF-4136309.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection: Separate bound from free radioligand by filtration through a glass fiber filter. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC50 value. For (s)-PF-4136309, no significant displacement should be observed at concentrations where (r)-PF-4136309 shows potent activity.
Chemotaxis Assay
This functional assay assesses the ability of a compound to block the migration of cells towards a CCR2 ligand, such as CCL2.
Objective: To demonstrate that (s)-PF-4136309 does not inhibit CCL2-induced cell migration.
Methodology:
-
Cell Preparation: Use a CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes. Resuspend the cells in a serum-free assay medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of (r)-PF-4136309, (s)-PF-4136309, or vehicle control for 30-60 minutes at 37°C.
-
Transwell Setup:
-
Use a transwell plate with a porous membrane (e.g., 5 µm pores).
-
Add a chemoattractant solution containing CCL2 to the lower chamber.
-
Add the pre-treated cell suspension to the upper chamber (the transwell insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 2-4 hours).
-
Quantification:
-
Remove the transwell inserts.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Compare the number of migrated cells in the presence of each compound to the vehicle control. (s)-PF-4136309 should not significantly reduce cell migration compared to the vehicle control.
Visualizing the Scientific Rationale
To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating specific CCR2 antagonism.
Caption: The CCL2/CCR2 signaling pathway and the specific inhibitory action of (r)-PF-4136309.
By adhering to these principles and protocols, researchers can confidently dissect the role of the CCL2/CCR2 axis in their models, ensuring the validity and impact of their scientific contributions. The judicious use of (s)-PF-4136309 as a negative control is not merely a technical detail but a cornerstone of rigorous and reproducible science.
References
Efficacy of PF-4136309 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of PF-4136309, a C-C chemokine receptor 2 (CCR2) antagonist, when used in combination with standard chemotherapy regimens. Drawing on data from clinical trials, this document compares its performance with alternative therapeutic strategies and provides detailed experimental protocols for key assays.
Mechanism of Action: Targeting the Tumor Microenvironment
This compound is an orally bioavailable small molecule that selectively inhibits CCR2.[1][2] The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of tumor-associated macrophages (TAMs) and other immunosuppressive myeloid cells to the tumor microenvironment.[3][4] By blocking this pathway, this compound aims to alter the tumor microenvironment, reduce immunosuppression, and potentially enhance the efficacy of chemotherapy.[3][4] Downstream of CCR2 activation, key signaling events include intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).[1][5]
Below is a diagram illustrating the CCL2/CCR2 signaling pathway and the point of intervention for this compound.
Clinical Efficacy of this compound in Combination with Chemotherapy
Clinical trials have investigated the combination of this compound with two standard chemotherapy regimens for pancreatic ductal adenocarcinoma (PDAC): FOLFIRINOX and nab-paclitaxel/gemcitabine (B846).
This compound in Combination with FOLFIRINOX
A Phase Ib study evaluated the safety and efficacy of this compound with FOLFIRINOX in patients with locally advanced and borderline resectable PDAC.[3]
Table 1: Efficacy and Safety of this compound with FOLFIRINOX
| Endpoint | This compound + FOLFIRINOX (n=39) | FOLFIRINOX Alone (n=6) |
| Objective Response Rate | 49% (16 of 33 evaluable patients) | Not reported in this study, but historical rate is ~31%[4] |
| Local Tumor Control | 97% (32 of 33 evaluable patients) | Not reported |
| Grade ≥3 Adverse Events (≥10% of patients) | Neutropenia (69%), Febrile Neutropenia (18%), Diarrhea (15%), Hypokalemia (18%), Lymphopenia (10%) | Neutropenia (100%), Febrile Neutropenia (17%), Anemia (33%), Diarrhea (33%), Hypokalemia (50%), Lymphopenia (17%), Hypoalbuminemia (17%) |
| Recommended Phase 2 Dose of this compound | 500 mg twice daily | N/A |
Data sourced from the Phase 1b study by Nywening et al., 2017.[3]
This compound in Combination with Nab-paclitaxel and Gemcitabine
A separate Phase Ib study assessed PF-04136309 with nab-paclitaxel and gemcitabine in patients with previously untreated metastatic PDAC.[6][7]
Table 2: Efficacy and Safety of this compound with Nab-paclitaxel/Gemcitabine
| Endpoint | This compound + Nab-paclitaxel/Gemcitabine (n=21) |
| Objective Response Rate | 23.8% (95% CI: 8.2-47.2%) |
| Dose-Limiting Toxicities (at 500 mg BID, n=17) | 17.6% (3 patients) experiencing grade 3 dysesthesia, diarrhea, hypokalemia, and grade 4 hypoxia |
| Pulmonary Toxicity Incidence | 24% |
| Recommended Phase 2 Dose of PF-04136309 | 500 mg twice daily |
Data sourced from the Phase 1b study by Hidalgo et al., 2019.[6][7]
This study concluded that the combination had a safety profile that raised concerns about synergistic pulmonary toxicity and did not demonstrate an efficacy signal above that of nab-paclitaxel and gemcitabine alone.[6][7]
Alternative Therapeutic Strategies
The landscape of pancreatic cancer treatment includes other agents targeting the tumor microenvironment and alternative chemotherapy combinations.
Table 3: Comparison with Alternative CCR2 Inhibitors and Other Therapies
| Therapeutic Agent | Mechanism of Action | Combination Agent(s) | Key Efficacy/Safety Findings |
| CCX872-B | CCR2 inhibitor | FOLFIRINOX | In a clinical trial, demonstrated an 18-month overall survival rate of 29% with no major safety concerns.[8] Preclinical data showed a decrease in tumor size and M-MDSCs.[9] |
| BMS-813160 | Dual CCR2/CCR5 antagonist | Radiation and anti-PD-1 antibody | Preclinical studies showed this combination enhanced intratumoral effector and memory T cell infiltration while suppressing regulatory T cells and M2-like macrophages.[10] |
| Gemcitabine + 5-FU | Chemotherapy | N/A | More effective than either monotherapy in locally advanced or metastatic PDAC.[11] |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Immunotherapy | Chemotherapy (e.g., FOLFIRINOX) | Generally have shown limited efficacy as monotherapy in PDAC.[11] Combination with chemotherapy and other agents is an active area of investigation. |
Detailed Experimental Protocols
Reproducibility is paramount in research. The following are detailed protocols for key in vitro assays used to characterize the activity of CCR2 antagonists like this compound.
In Vitro Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.
Objective: To quantify the inhibitory effect of this compound on CCL2-induced cell migration.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Chemotaxis chamber (e.g., Boyden chamber with 8 µm pore size polycarbonate membrane)
-
Recombinant human CCL2 (MCP-1)
-
This compound
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM)
-
Plate reader
Protocol:
-
Cell Preparation: Culture THP-1 cells and ensure high viability (>95%). Resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in assay medium.
-
Assay Setup:
-
Add assay medium containing CCL2 (chemoattractant) to the lower wells of the chemotaxis chamber. Include a negative control with assay medium alone.
-
In separate tubes, pre-incubate the THP-1 cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the top of the membrane.
-
Migrated cells in the lower chamber can be quantified by lysing the cells and using a fluorescent dye like Calcein-AM, followed by reading the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of pancreatic cancer therapy resistance by chemokines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PF-4136309 and Other CCR2 Antagonists: Western Blot Analysis of Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C-C chemokine receptor 2 (CCR2) antagonist PF-4136309 with other alternative antagonists. The focus is on the impact of these compounds on key downstream signaling targets, with supporting data from in vitro assays and detailed protocols for Western blot analysis.
Introduction to CCR2 Signaling
C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that, upon binding its primary ligand, C-C motif chemokine ligand 2 (CCL2), plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory diseases and cancer. The activation of CCR2 triggers several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways. These pathways are central to cell survival, proliferation, and migration. This compound is a potent and selective CCR2 antagonist that has been investigated for its therapeutic potential in various diseases.[1]
Comparative Performance of CCR2 Antagonists
The following tables summarize the in vitro potency of this compound and other selected CCR2 antagonists. This data is compiled from various sources to provide a comparative overview.
Table 1: In Vitro Potency Against CCR2
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human CCR2 | Radioligand Binding | 5.2[2][3] |
| Human CCR2 | Chemotaxis | 3.9[2] | |
| Human CCR2 | Calcium Flux | 3.3[1] | |
| INCB3284 | Human CCR2 | Radioligand Binding | 3.7[4][5] |
| Human CCR2 | Chemotaxis | 4.7[4][5] | |
| RS504393 | Human CCR2 | Radioligand Binding | 98 |
| Human CCR2 | Chemotaxis | 330[6] | |
| Cenicriviroc | Human CCR2 / CCR5 | - | Potent dual inhibitor[7] |
Table 2: Inhibition of Downstream Signaling
| Compound | Downstream Target | Assay Type | IC50 (nM) |
| This compound | p-ERK | Phosphorylation Assay | 0.5[1][2] |
| INCB3284 | p-Akt | Western Blot | Inhibition demonstrated |
| RS504393 | PI3K/Akt pathway | Western Blot | Inhibition demonstrated |
| Cenicriviroc | Not specified | Western Blot | - |
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental approach for evaluating CCR2 antagonists, the following diagrams are provided.
Caption: CCR2 signaling pathway and points of downstream target analysis.
Caption: General experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot analysis to compare the effects of this compound and other CCR2 antagonists on downstream signaling targets.
1. Cell Culture and Treatment
-
Cell Line: Use a cell line endogenously expressing CCR2 (e.g., THP-1, Mono Mac 6) or a cell line stably transfected with a CCR2 expression vector.
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Before treatment, serum-starve the cells for 12-24 hours in a serum-free or low-serum (0.5% FBS) medium. This step is crucial to reduce basal phosphorylation levels of the signaling proteins.[8][9][10]
-
Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of this compound or other CCR2 antagonists (e.g., INCB3284, RS504393, Cenicriviroc) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
CCL2 Stimulation: Stimulate the cells with an appropriate concentration of recombinant human CCL2 (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes for ERK and Akt phosphorylation, 15-30 minutes for STAT3 phosphorylation) to induce downstream signaling.[11][12]
2. Protein Extraction and Quantification
-
Cell Lysis: After stimulation, immediately place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
3. Western Blotting
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204), anti-phospho-STAT3 (Tyr705)) overnight at 4°C. Use antibodies against the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) on separate blots or after stripping the membrane to normalize the data.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Conclusion
References
- 1. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serum starvation: caveat emptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Chemokine (C-C Motif) Ligand 2 Engages CCR2+ Stromal Cells of Monocytic Origin to Promote Breast Cancer Metastasis to Lung and Bone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Immunohistochemistry for Macrophage Markers Following PF-4136309 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of PF-4136309, a CCR2 antagonist, on macrophage marker expression as evaluated by immunohistochemistry (IHC). It further contrasts these effects with those of alternative therapeutic strategies, such as CSF1R inhibition, offering a valuable resource for researchers investigating macrophage-targeted therapies.
Introduction to this compound and Macrophage-Targeted Therapies
This compound is an orally available small molecule that acts as a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2)[1][2]. CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the mobilization of monocytes from the bone marrow and their recruitment to sites of inflammation and tumors[1][3]. Once in the tissue, these monocytes differentiate into macrophages. In the context of cancer, these tumor-associated macrophages (TAMs) often adopt an M2-like phenotype, which is associated with tumor progression, immunosuppression, and resistance to therapy. By blocking the CCL2/CCR2 signaling axis, this compound aims to inhibit the recruitment of these pro-tumoral macrophages, thereby altering the tumor microenvironment and enhancing anti-tumor immunity[4].
The study of macrophage infiltration and polarization is critical for evaluating the efficacy of such targeted therapies. Immunohistochemistry is a powerful and widely used technique to visualize and quantify macrophage populations within tissue samples, utilizing specific markers to identify different macrophage subsets. This guide will focus on the IHC analysis of key macrophage markers following treatment with this compound and compare its performance with other macrophage-targeting agents.
Comparative Analysis of Macrophage Marker Expression
While direct head-to-head immunohistochemistry studies comparing this compound with other agents are limited, we can synthesize data from various preclinical and clinical studies to provide a comparative overview. The primary alternative discussed here is the inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R), another key pathway for macrophage survival, differentiation, and proliferation.
Table 1: Overview of Treatment Effects on Macrophage Markers (Immunohistochemistry-based Observations)
| Treatment Strategy | Key Macrophage Markers | Observed Effect on Marker Expression in Tissue | Implied Effect on Macrophage Population | Reference |
| This compound (CCR2 Antagonist) | CD68, F4/80 (pan-macrophage) | Decreased staining intensity and number of positive cells. | Reduction in overall macrophage infiltration. | [4][5] |
| CD163 (M2-like marker) | Reported decrease in some cancer models. | Shift away from an M2-like immunosuppressive phenotype. | [6] | |
| iNOS (M1-like marker) | Variable, may increase in some contexts due to repolarization. | Potential to shift the M1/M2 balance towards an anti-tumor phenotype. | [5] | |
| CSF1R Inhibitors (e.g., PLX3397) | CD68, F4/80 (pan-macrophage) | Significant reduction in the number of positive cells. | Depletion of tissue-resident and infiltrating macrophages. | [7] |
| CD163 (M2-like marker) | Decreased expression. | Depletion of M2-like macrophages. | ||
| CD206 (M2-like marker) | No significant change in some studies. | May affect specific M2-like subpopulations differently. | [8] | |
| Other CCR2 Antagonists (e.g., CCX872) | CD68 | Marked reduction in gene expression. | Reduced macrophage accumulation. | [5] |
| M1/M2 markers (gene expression) | Decreased expression of both M1 and M2 markers. | Broad impact on macrophage-driven inflammation. | [5] |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms and methodologies, the following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for immunohistochemical analysis.
Caption: CCL2/CCR2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for immunohistochemistry of macrophage markers.
Detailed Experimental Protocols
The following are representative protocols for the immunohistochemical staining of common macrophage markers in formalin-fixed, paraffin-embedded (FFPE) tissues.
Protocol 1: Staining for CD68 (Pan-Macrophage Marker)
Materials:
-
FFPE tissue sections (5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer: Sodium Citrate buffer (10 mM, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer: 10% normal goat serum in PBS
-
Primary antibody: Rat anti-mouse CD68 antibody
-
Secondary antibody: HRP-conjugated goat anti-rat IgG
-
DAB chromogen kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Heat slides in Sodium Citrate buffer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-CD68 antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply DAB chromogen solution and incubate until the desired stain intensity develops (typically 1-5 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Staining for CD163 (M2-like Macrophage Marker)
This protocol is similar to the one for CD68, with a key difference in the antigen retrieval buffer and primary antibody.
Key Modifications from Protocol 1:
-
Antigen Retrieval Buffer: Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0) is often recommended for CD163[9].
-
Primary Antibody: Use a rabbit anti-mouse CD163 antibody.
-
Secondary Antibody: Use an HRP-conjugated goat anti-rabbit IgG.
Conclusion
This compound, by targeting the CCL2/CCR2 axis, effectively reduces the infiltration of monocytes and their subsequent differentiation into tumor-promoting macrophages. Immunohistochemical analysis is a crucial tool for visualizing and quantifying these effects in tissue microenvironments. While direct comparative IHC data is still emerging, the available evidence suggests that CCR2 inhibition, exemplified by this compound, leads to a significant reduction in macrophage density, particularly of the M2-like phenotype. This effect is comparable to that of CSF1R inhibitors, although the kinetics and specific macrophage subpopulations affected may differ. The protocols and pathway information provided in this guide offer a solid foundation for researchers designing and interpreting IHC studies to evaluate the efficacy of this compound and other macrophage-targeted therapies.
References
- 1. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR2 Antagonism Alters Brain Macrophage Polarization and Ameliorates Cognitive Dysfunction Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCP-1-CCR2-M2 macrophages axis contributes to diffuse large B-cell lymphoma progression and inhibits antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 8. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 9. dbbiotech.com [dbbiotech.com]
A Head-to-Head Comparison of CCR2 Antagonists: PF-4136309 vs. INCB3344
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent and selective C-C chemokine receptor type 2 (CCR2) antagonists: PF-4136309 (also known as INCB8761) and INCB3344. Both small molecules were developed as part of research programs at Incyte Corporation, with this compound emerging from a series subsequent to INCB3344.[1][2] Their primary mechanism of action involves blocking the binding of the chemokine ligand CCL2 (Monocyte Chemoattractant Protein-1 or MCP-1) to CCR2, thereby inhibiting monocyte and macrophage recruitment to sites of inflammation.[3][4][5] This function makes them valuable tools for investigating the role of the CCL2/CCR2 axis in various pathologies, including inflammatory diseases, atherosclerosis, and cancer.[2][6]
Mechanism of Action: Targeting the CCL2/CCR2 Axis
Both this compound and INCB3344 are orally bioavailable antagonists that specifically bind to CCR2, a G-protein coupled receptor (GPCR).[4][5][7][8] The binding of CCL2 to CCR2 normally triggers a signaling cascade that results in the directed migration (chemotaxis) of monocytes and other immune cells.[2][5] By competitively inhibiting this interaction, both compounds effectively block downstream signaling events such as intracellular calcium mobilization and ERK phosphorylation, ultimately preventing the recruitment of inflammatory cells.[1][9]
References
- 1. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of PF-4136309: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of PF-4136309, a potent and selective CCR2 antagonist. While specific disposal instructions for every research compound are not always readily available, a comprehensive waste management plan can be formulated by following established principles of hazardous waste disposal, tailored with compound-specific data.
This compound: Key Chemical and Safety Data
A thorough understanding of the compound's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₁F₃N₆O₃ | [1][2][3] |
| Molecular Weight | 568.59 g/mol | [1] |
| Appearance | Solid powder | [3][4] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL), DMF (20 mg/mL), and Ethanol (20 mg/mL). | [2][5] |
| Storage (Solid) | -20°C for up to 3 years. | [4] |
| Storage (In Solvent) | -80°C for up to 1 year; -20°C for up to 1 month. | [4] |
Experimental Protocols: Proper Disposal Procedures
The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses with side shields
-
A laboratory coat
2. Waste Segregation: Proper segregation of waste is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated materials such as weighing papers, pipette tips, and gloves.
-
Collect all solid waste in a designated, chemically compatible, and clearly labeled hazardous waste container.[6]
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Collect in a separate, compatible, and clearly labeled hazardous liquid waste container.[6] Do not mix with other incompatible waste streams.
-
3. Containerization and Labeling:
-
Use containers that are in good condition and compatible with the chemical waste.
-
All waste containers must be accurately and clearly labeled with:
-
The full chemical name: "this compound" or "N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide".
-
The words "Hazardous Waste".
-
A description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").
-
The date of accumulation.[6]
-
4. Storage of Waste:
-
Store waste containers in a designated and well-ventilated satellite accumulation area near the point of generation.[6]
-
Keep containers securely sealed to prevent leaks or spills.
5. Final Disposal:
-
Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
6. Spill Management: In the event of a spill:
-
Alert others in the immediate area.
-
If the spill is significant, evacuate the area and contact your EHS department.
-
For minor spills, wear appropriate PPE.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up solid spills, avoiding dust generation. A damp cloth or a filtered vacuum can be used for cleaning.[7]
-
Collect all contaminated materials in a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling PF-4136309
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of the potent, selective, and orally bioavailable CCR2 antagonist, PF-4136309. Developed for researchers, scientists, and drug development professionals, these guidelines are designed to ensure a safe laboratory environment and proper management of this chemical compound.
This compound is a valuable tool in research, particularly in studies related to inflammation and immuno-oncology. Due to its potent biological activity, it is imperative that all personnel handle this compound with the utmost care, adhering to the safety procedures outlined below. This guide will serve as a procedural, step-by-step resource for all operational questions regarding this compound.
Personal Protective Equipment (PPE)
The primary line of defense against accidental exposure is the consistent and correct use of Personal Protective Equipment. All personnel handling this compound must be equipped with the following:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields to protect against splashes. |
| Hand Protection | Chemically Resistant Gloves | Nitrile gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory Coat | A long-sleeved, fully-fastened lab coat is mandatory to protect skin and clothing. |
| Respiratory | Respirator | Use is advised if the Safety Data Sheet (SDS) indicates a risk of inhalation or when handling the powder outside of a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following operational plan details the lifecycle of the compound within the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a designated, well-ventilated, and secure area.
-
Refer to the table below for specific storage conditions to ensure the stability of the compound.
| Storage Condition | Temperature Range | Duration |
| Short-term | 0 - 4°C | Days to Weeks |
| Long-term | -20°C | Months to Years |
| In solution (e.g., DMSO) | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
2. Handling and Preparation of Solutions:
-
All handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated, clearly labeled equipment (spatulas, weighing paper, etc.) for handling the compound.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent such as DMSO or ethanol (B145695) before diluting with the aqueous buffer.
3. Experimental Use:
-
Clearly label all vessels containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Conduct all experimental procedures involving this compound in a designated area.
-
Avoid skin contact and ingestion. In case of accidental contact, follow the first aid measures outlined in the SDS.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), gloves, and spill cleanup materials, must be collected as hazardous waste.
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical; plastic is often preferred.
-
Never mix incompatible waste streams.
2. Labeling:
-
As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.
-
The label must include the full chemical name ("this compound"), the approximate quantity of the compound, and the date the waste accumulation started.
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area, at or near the point of generation.
-
The container must be kept securely closed except when adding waste.
-
Ensure the storage area has secondary containment to manage any potential leaks or spills.
4. Disposal of Empty Containers:
-
A container that held this compound should be treated as hazardous waste unless it has been properly decontaminated.
-
For highly toxic chemicals, it is best practice to collect the first three rinses of the container as hazardous waste.
-
After thorough rinsing and air-drying, the original label on the container should be defaced or removed before disposing of it as regular solid waste, in accordance with institutional policies.
5. Requesting Waste Pickup:
-
Once the hazardous waste container is full (do not overfill), or if it has been in storage for the maximum allowed time (typically up to 12 months, check institutional guidelines), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department.
Workflow for Handling and Disposal of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
